5-(Trifluoromethyl)benzoxazol-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBWZEBCBIKPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163678 | |
| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14733-68-7 | |
| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Trifluoromethyl)benzoxazol-2(3H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Abstract
5-(Trifluoromethyl)benzoxazol-2(3H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its presence in a range of biologically active molecules.[1] The incorporation of a trifluoromethyl group at the 5-position significantly modulates the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable moiety in drug discovery programs.[2][3] This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable compound, grounded in established chemical literature. We will explore the synthesis from its key precursor, 2-amino-4-(trifluoromethyl)phenol, detailing the crucial cyclization step with various carbonylating agents. The discussion emphasizes the causality behind procedural choices, comparative analysis of synthetic routes, and detailed, field-proven experimental protocols suitable for researchers and drug development professionals.
Retrosynthetic Analysis and Key Precursor
The synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one logically begins with its disconnection. The core benzoxazolone ring is formed via the cyclization of an o-aminophenol derivative with a one-carbon electrophile, which serves as the carbonyl source.[4][5] This retrosynthetic approach identifies 2-amino-4-(trifluoromethyl)phenol as the essential starting material.
Caption: Retrosynthetic analysis of the target molecule.
The availability and synthesis of this key precursor are therefore the first critical considerations in the overall synthetic strategy.
Synthesis of 2-Amino-4-(trifluoromethyl)phenol
The precursor, 2-amino-4-(trifluoromethyl)phenol, is typically prepared via the reduction of its corresponding nitro derivative, 2-nitro-4-(trifluoromethyl)phenol. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)phenol [6]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)phenol (e.g., 82.2 g) in ethanol (300 mL).
-
Catalyst Addition: Carefully add a catalytic amount of platinum oxide (PtO₂, Adams' catalyst, e.g., 0.5 g) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 50 psig. Maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or hydrogen uptake. Additional portions of the catalyst may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude residue from water to afford pure 2-amino-4-(trifluoromethyl)phenol.
Core Directive: Cyclization to the Benzoxazolone Scaffold
The central transformation in the synthesis is the cyclization of 2-amino-4-(trifluoromethyl)phenol. This step involves the introduction of a carbonyl group that bridges the amino and hydroxyl moieties. The choice of carbonylating agent is the most critical decision, impacting reaction conditions, safety, yield, and scalability. We will discuss three major classes of reagents for this transformation.
Pathway A: Phosgene and its Analogs
Phosgene (COCl₂) is a highly reactive and efficient reagent for forming the benzoxazolone ring.[5][7] However, its extreme toxicity as a poisonous gas necessitates specialized handling procedures and equipment, making it unsuitable for most laboratory settings.[8][9]
Safer, solid alternatives like diphosgene and triphosgene (bis(trichloromethyl)carbonate or BTC) are commonly used.[8][10] These reagents are stable solids that generate phosgene in situ upon heating or in the presence of a catalyst, offering a more convenient and controlled method for phosgenation.[10][11]
Caption: Triphosgene-mediated synthesis workflow.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are used to prevent hydrolysis of the highly reactive phosgene intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to ensure completion.
Experimental Protocol: Cyclization using Triphosgene
-
Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)phenol (1 equivalent) in anhydrous THF under a nitrogen atmosphere, add a base such as triethylamine (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the cooled mixture. Caution: Phosgene gas is evolved. This step must be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3x).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Pathway B: 1,1'-Carbonyldiimidazole (CDI)
For laboratory-scale synthesis, 1,1'-Carbonyldiimidazole (CDI) is often the reagent of choice.[8] It is a stable, non-volatile solid that serves as a safe and effective phosgene equivalent.[12][13] The reaction proceeds under mild conditions and produces imidazole and CO₂ as byproducts, which are generally easy to remove.[13]
The mechanism involves the initial reaction of either the hydroxyl or amino group with CDI to form an activated acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the other group to close the ring, eliminating imidazole.[13]
Caption: Mechanism of CDI-mediated cyclization.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of CDI (e.g., 1.1 equivalents) is often used to ensure complete conversion of the starting material.
-
Solvent: Aprotic polar solvents such as THF, acetonitrile (CH₃CN), or dichloromethane (DCM) are ideal.[14]
-
Temperature: The reaction is typically run at room temperature, highlighting the mildness of the CDI reagent compared to phosgene-based methods.
Experimental Protocol: Cyclization using CDI [14]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-(trifluoromethyl)phenol (1 equivalent) in dry THF or CH₃CN.
-
Reagent Addition: Add CDI (1.1 equivalents) portion-wise to the solution at room temperature. The reaction may show some gas evolution (CO₂).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove imidazole, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography or recrystallization.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends heavily on the specific requirements of the laboratory, including scale, safety infrastructure, and cost.
| Parameter | Pathway A: Triphosgene | Pathway B: CDI | Other Methods (e.g., Urea) |
| Reagent Form | Crystalline Solid | Crystalline Solid | Solid |
| Safety Profile | Highly Toxic (generates phosgene in situ).[10] Requires stringent safety protocols. | Low toxicity, easy to handle.[12] | Low toxicity. |
| Reaction Conditions | 0 °C to RT/reflux; requires base. | Typically Room Temperature; neutral.[14] | High temperatures (150-200 °C).[5] |
| Byproducts | Triethylamine hydrochloride, CO₂. | Imidazole, CO₂.[13] | Ammonia. |
| Work-up | Aqueous wash to remove salts. | Aqueous acid wash to remove imidazole. | Often involves filtration of the solid product. |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Ideal Application | Larger scale synthesis where cost is a factor; requires appropriate safety setup. | Lab-scale R&D, medicinal chemistry.[13] | Industrial scale, simple precursors. |
Conclusion
The synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one is most efficiently achieved through the cyclization of 2-amino-4-(trifluoromethyl)phenol. While classical methods using phosgene equivalents like triphosgene are effective, the use of 1,1'-Carbonyldiimidazole (CDI) represents a safer, milder, and highly versatile alternative that is exceptionally well-suited for research and drug development settings.[13] The protocols and comparative data presented in this guide offer a robust framework for scientists to select and execute the optimal synthetic strategy based on their specific laboratory context and objectives.
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Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. (2017). Organic Process Research & Development. Available at: [Link]
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Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature. Synfacts. Available at: [Link] (Note: This reference demonstrates a related CDI application, highlighting its general reactivity protocol).
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General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2016). RSC Advances. Available at: [Link]
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Boechat, N., Pinheiro, L. C. S., Santos-Filho, O. A., & Silva, I. C. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083–8097. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in Common Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles and detailed experimental protocols required for its determination. We will explore the key physicochemical properties that govern solubility, present methodologies for both kinetic and thermodynamic solubility assessment, and contextualize these measurements within a drug discovery and development framework. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility profile of this compound and others like it.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences.[3][4] For a compound like 5-(Trifluoromethyl)benzoxazol-2(3H)-one, understanding its solubility is not merely an academic exercise; it is a crucial step in its journey from a laboratory curiosity to a potential therapeutic agent. Low aqueous solubility can lead to a host of developmental challenges, including unreliable results in biological assays, poor absorption and bioavailability, and difficulties in formulation.[1][5] Therefore, a thorough characterization of a compound's solubility in various solvent systems is paramount during the early stages of drug discovery and lead optimization.[5][6]
This guide will provide both the theoretical underpinnings and the practical, step-by-step instructions for determining the solubility of 5-(Trifluoromethyl)benzoxazol-2(3H)-one. We will differentiate between two key types of solubility measurements:
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions that are not at equilibrium.[7] It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[5][8][9] Kinetic solubility is a high-throughput screening method that is particularly useful in the early stages of drug discovery for quickly assessing structure-solubility relationships.[6][7][8]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when there is an excess of the solid compound and the system is at equilibrium.[10] Thermodynamic solubility is a more time-consuming but more accurate measurement that is critical for lead optimization and preformulation activities.[5][6][10]
Physicochemical Properties of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄F₃NO₂ | |
| Molecular Weight | 203.12 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry place at room temperature. |
The presence of the trifluoromethyl (-CF₃) group is expected to increase the lipophilicity of the molecule, which may suggest a preference for solubility in non-polar organic solvents over aqueous media. The benzoxazolone core contains both hydrogen bond donors and acceptors, which could contribute to solubility in protic solvents.
Experimental Determination of Solubility
This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery.[5][7] The protocol below describes a common approach using nephelometry, which measures the scattering of light by undissolved particles.[1][7]
Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In a clear-bottom 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a series of wells.
-
Serial Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the first well and mix thoroughly. Perform a serial dilution across the plate to create a range of compound concentrations.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.[5][9]
-
Measurement: Measure the light scattering in each well using a nephelometer.[1][9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for nephelometric kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Assay
The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[2][10] This method is more resource-intensive but provides a more accurate representation of a compound's solubility.
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid 5-(Trifluoromethyl)benzoxazol-2(3H)-one to a series of vials containing a known volume of the desired solvents (e.g., water, PBS, ethanol, acetone). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[2][5][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the collected supernatant through a chemically compatible filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for shake-flask thermodynamic solubility determination.
Safety and Handling
When conducting solubility experiments with 5-(Trifluoromethyl)benzoxazol-2(3H)-one and various organic solvents, it is imperative to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12][13]
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12][13][14]
-
Compound-Specific Hazards: 5-(Trifluoromethyl)benzoxazol-2(3H)-one is known to cause skin and eye irritation. Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[11]
-
Solvent Hazards: Be aware of the specific hazards associated with each solvent used (e.g., flammability, toxicity). Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion and Future Directions
The solubility of 5-(Trifluoromethyl)benzoxazol-2(3H)-one is a critical parameter that will significantly impact its utility in drug discovery and development. This guide has provided a framework for understanding and experimentally determining this crucial property. By employing the detailed kinetic and thermodynamic solubility protocols outlined herein, researchers can generate the necessary data to inform decisions regarding compound progression, formulation development, and the design of subsequent biological and preclinical studies. The systematic application of these methods will enable a more robust and data-driven approach to the advancement of 5-(Trifluoromethyl)benzoxazol-2(3H)-one and other promising compounds in the pharmaceutical pipeline.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Introduction
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide explores the potential therapeutic targets of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a molecule combining these two key features. While direct studies on this specific compound are limited, by examining the established activities of the benzoxazolone core and related trifluoromethyl-containing compounds, we can identify and prioritize a set of highly probable therapeutic targets. This document will serve as a roadmap for researchers and drug development professionals to investigate the mechanism of action and therapeutic potential of this promising compound.
The Benzoxazolone Scaffold and the Role of the Trifluoromethyl Group
The 2(3H)-benzoxazolone heterocycle is a bioisostere of phenol and catechol, moieties found in many endogenous ligands and pharmacologically active agents.[2] This structural mimicry, combined with a favorable physicochemical profile, allows benzoxazolone derivatives to interact with a wide array of biological targets.[1]
The trifluoromethyl group is a key substituent in modern drug design due to its strong electron-withdrawing nature and lipophilicity. Its incorporation into a drug candidate can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable interactions.
Primary Potential Therapeutic Targets
Based on the pharmacological profile of the benzoxazolone scaffold, the following are proposed as primary therapeutic targets for 5-(Trifluoromethyl)benzoxazol-2(3H)-one:
Soluble Epoxide Hydrolase (sEH)
Biological Rationale: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and analgesic epoxy-eicosatrienoic acids (EETs) into their less active dihydroxy derivatives. Inhibition of sEH stabilizes EETs, leading to potent anti-inflammatory, anti-hypertensive, and organ-protective effects. Consequently, sEH is a major therapeutic target for a range of inflammatory, cardiovascular, and metabolic diseases.[3][4][5][6] The benzoxazolone core has been identified as a promising scaffold for potent sEH inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[3][4][5][6][7]
Proposed Mechanism of Action: 5-(Trifluoromethyl)benzoxazol-2(3H)-one is hypothesized to bind to the active site of sEH, preventing the hydrolysis of EETs. The trifluoromethyl group may enhance binding affinity and selectivity.
Experimental Validation Workflow:
Caption: Experimental workflow for validating sEH inhibition.
Detailed Protocol: sEH Enzymatic Inhibition Assay
-
Objective: To determine the IC50 value of 5-(Trifluoromethyl)benzoxazol-2(3H)-one against human sEH.
-
Materials: Recombinant human sEH, fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), test compound, and a suitable buffer system.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the sEH enzyme, buffer, and the test compound at various concentrations. c. Incubate for a predetermined time to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorescent substrate. e. Monitor the increase in fluorescence over time, which corresponds to the enzymatic hydrolysis of the substrate. f. Calculate the rate of reaction for each compound concentration. g. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cyclooxygenase-2 (COX-2)
Biological Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[8] The benzoxazole scaffold has been explored for the development of selective COX-2 inhibitors, with some derivatives showing potent anti-inflammatory activity.[1][9]
Proposed Mechanism of Action: 5-(Trifluoromethyl)benzoxazol-2(3H)-one may act as a selective inhibitor of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.
Experimental Validation Workflow:
Caption: Experimental workflow for validating COX-2 inhibition.
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of 5-(Trifluoromethyl)benzoxazol-2(3H)-one against COX-1 and COX-2 to assess potency and selectivity.
-
Materials: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In separate wells of a microplate, incubate either COX-1 or COX-2 with the test compound. c. Add arachidonic acid to initiate the reaction. d. After a set incubation period, add the probe, which reacts with the prostaglandin product to generate a measurable signal. e. Measure the signal and calculate the percentage of inhibition for each concentration. f. Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Secondary/Exploratory Potential Therapeutic Targets
The presence of the trifluoromethyl group suggests other potential targets based on the known activities of similarly substituted compounds.
Peroxiredoxin 1 (PRDX1)
Biological Rationale: Peroxiredoxin 1 (PRDX1) is an antioxidant enzyme that is overexpressed in several types of cancer and plays a role in protecting tumor cells from oxidative stress. Inhibition of PRDX1 can lead to an accumulation of reactive oxygen species (ROS), inducing apoptosis in cancer cells.[10] Therefore, PRDX1 is an emerging target for cancer therapy. Some small molecule inhibitors of PRDX1 have been identified.[10][11]
Proposed Mechanism of Action: 5-(Trifluoromethyl)benzoxazol-2(3H)-one may bind to and inhibit the antioxidant activity of PRDX1, leading to increased intracellular ROS levels and subsequent cancer cell death.
Experimental Validation Workflow:
Caption: Experimental workflow for validating PRDX1 inhibition.
Bacterial DNA Gyrase
Biological Rationale: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[12][13][14][15] Fluoroquinolone antibiotics, which often contain fluorine atoms, are known inhibitors of this enzyme.[12][14][15] The trifluoromethyl group in 5-(Trifluoromethyl)benzoxazol-2(3H)-one may confer inhibitory activity against DNA gyrase.
Proposed Mechanism of Action: The compound may bind to the DNA-gyrase complex, stabilizing the cleavage intermediate and leading to double-strand DNA breaks and bacterial cell death.
Experimental Validation Workflow:
Caption: Experimental workflow for validating DNA gyrase inhibition.
Quantitative Data Summary
While specific data for 5-(Trifluoromethyl)benzoxazol-2(3H)-one is not available, the following table summarizes the reported activity of related compounds to provide a benchmark for future studies.
| Compound Class | Target | Reported Activity (IC50) | Reference |
| Benzoxazolone-5-urea derivatives | Soluble Epoxide Hydrolase (sEH) | 0.39–570 nM | [3][4][5][6] |
| 4-substituted benzoxazolone derivatives | Soluble Epoxide Hydrolase (sEH) | 1.07–3.02 µM | [7] |
| 2-substituted benzoxazole derivatives | Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory activity | [1][9] |
| PRDX1-IN-2 | Peroxiredoxin 1 (PRDX1) | 0.35 µM | [10] |
| PRDX1 inhibitor H7 | Peroxiredoxin 1 (PRDX1) | 7.85 µM | [11] |
Conclusion
5-(Trifluoromethyl)benzoxazol-2(3H)-one is a molecule of significant therapeutic interest due to its combination of a pharmacologically privileged benzoxazolone core and a trifluoromethyl group that can enhance its drug-like properties. Based on the available literature for related compounds, soluble epoxide hydrolase and cyclooxygenase-2 represent the most promising primary therapeutic targets for anti-inflammatory and analgesic applications. Furthermore, peroxiredoxin 1 and bacterial DNA gyrase are compelling secondary or exploratory targets for potential anticancer and antibacterial activities, respectively. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential therapeutic targets, which will be crucial for elucidating the mechanism of action of 5-(Trifluoromethyl)benzoxazol-2(3H)-one and advancing its development as a novel therapeutic agent.
References
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Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. [Link]
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Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications. [Link]
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Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. [Link]
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Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening. PubMed Central. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science Publisher. [Link]
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Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. ResearchGate. [Link]
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An In-depth Technical Guide to the Safety and Handling of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
5-(Trifluoromethyl)benzoxazol-2(3H)-one (CAS No. 14733-68-7) is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a valuable scaffold in the development of novel therapeutic agents.[1] However, these same properties necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and containment for potent chemical agents.
Hazard Identification and Classification
A critical first step in safe handling is a complete understanding of the compound's inherent hazards. 5-(Trifluoromethyl)benzoxazol-2(3H)-one is classified under the Globally Harmonized System (GHS) with significant acute toxicity.
GHS Classification
The primary and most critical hazard associated with this compound is its acute oral toxicity.[2][3]
-
Classification: Acute Toxicity, Oral, Category 3
-
Signal Word: Danger
-
Pictogram: GHS06 (Skull and Crossbones)
While the primary classification is acute oral toxicity, other trifluoromethylated benzoxazole derivatives may also cause skin and eye irritation.[4] Therefore, a conservative approach assuming these additional hazards is prudent.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14733-68-7 | [2][3][4] |
| Molecular Formula | C₈H₄F₃NO₂ | [2] |
| Molecular Weight | 203.12 g/mol | [2][3][4] |
| Appearance | Solid | [2][4] |
| Storage Temperature | Sealed in dry, room temperature. | [4] |
Risk Assessment and Control Banding
For many novel or specialized research chemicals, specific Occupational Exposure Limits (OELs) have not been established by regulatory bodies like OSHA or NIOSH. In such cases, a risk-based approach known as "control banding" is the accepted best practice.[5] Given the "Danger" signal word and H301 hazard statement, 5-(Trifluoromethyl)benzoxazol-2(3H)-one should be handled as a highly potent compound, requiring stringent containment and control measures.[5][6]
The core principle is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—through a multi-layered system of controls.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the hazardous material and are the most critical component of safe handling.[7]
-
Primary Containment: All manipulations of solid 5-(Trifluoromethyl)benzoxazol-2(3H)-one, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or, preferably, a containment ventilated enclosure (CVE) or glovebox.[1][7] These systems should be operated under negative pressure to prevent the escape of airborne particles.[7]
-
Ventilation: The laboratory should be well-ventilated with single-pass air. Recirculating air systems are not appropriate for handling potent compounds.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, a robust PPE protocol is mandatory to protect against residual or accidental exposure.[5]
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is required. The outer gloves should be removed and disposed of as hazardous waste immediately after the procedure or if contamination is suspected.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory. Standard safety glasses do not provide adequate protection.
-
Body Protection: A dedicated, non-porous lab coat with long sleeves and tight cuffs should be worn. For larger quantities or procedures with a higher risk of spillage, a disposable chemical-resistant gown is recommended.
-
Respiratory Protection: When handling the solid compound outside of a certified containment system (a practice that should be strictly avoided), a NIOSH-approved respirator with appropriate particulate filters is required. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
The following diagram illustrates the logical workflow for selecting and using appropriate PPE.
Caption: Workflow for PPE selection and use.
Safe Handling and Experimental Protocols
Adherence to standardized procedures is crucial for minimizing exposure risk. The causality behind these steps is to create a controlled environment that contains the potent compound at every stage.
Weighing Protocol for Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood or glovebox for weighing. Cover the work surface with disposable absorbent liners.
-
Tare Container: Place a tared, sealed container onto the analytical balance.
-
Transfer: Carefully transfer the approximate amount of 5-(Trifluoromethyl)benzoxazol-2(3H)-one into the container using a dedicated spatula. Avoid creating dust.
-
Seal and Weigh: Securely close the container before removing it from the balance to record the final weight. This prevents contamination of the balance.
-
Decontamination: Carefully wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., isopropanol or ethanol) and a disposable wipe. Dispose of the wipe as hazardous waste.
Solution Preparation Protocol
-
Initial Steps: Perform all steps inside a chemical fume hood.
-
Solvent Addition: Add the desired solvent to the pre-weighed, sealed container containing the compound using a syringe or pipette.
-
Dissolution: Gently swirl or sonicate the container to ensure complete dissolution.
-
Transfer: If the solution needs to be transferred, use a closed system or a careful pouring technique that minimizes the risk of splashing.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Conditions: Store 5-(Trifluoromethyl)benzoxazol-2(3H)-one in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, as a general precaution, avoid contact with strong acids and bases.
-
Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including hydrogen fluoride and oxides of carbon and nitrogen.
Spill and Emergency Procedures
Pre-planning is critical for a safe and effective response to a chemical spill.[8]
Minor Spill (within a fume hood)
-
Alert: Notify colleagues in the immediate area.
-
Contain: Use a commercial spill kit or absorbent material (e.g., vermiculite) to cover the spill, working from the outside in.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Document the spill according to your institution's policies.
Major Spill (outside of a fume hood) or Personal Exposure
-
Evacuate: Immediately evacuate the laboratory and alert others. Close the doors to the affected area.[8]
-
Activate Alarm: Activate the nearest fire alarm or emergency response system.
-
Personal Decontamination: If there is skin or eye contact, immediately use the safety shower or eyewash for at least 15 minutes, removing contaminated clothing while under the water.[8]
-
Seek Medical Attention: Obtain immediate medical attention. Provide the Safety Data Sheet (SDS) to the emergency responders.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency personnel.
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for spill response procedures.
Waste Disposal
All waste containing 5-(Trifluoromethyl)benzoxazol-2(3H)-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9][10]
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Containment: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9][10] Do not attempt to dispose of this material down the drain or in regular trash.
Conclusion
5-(Trifluoromethyl)benzoxazol-2(3H)-one is a valuable tool in pharmaceutical research, but its significant acute oral toxicity demands the highest standards of safety and handling. By implementing a comprehensive safety program based on the principles of risk assessment, containment, and meticulous protocol adherence, researchers can mitigate the risks associated with this potent compound. This guide serves as a foundational document; it is imperative that all users supplement this information with institution-specific training and a thorough review of the most current Safety Data Sheet before commencing any work.
References
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- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- Hotha, K. (2023, March 9). Handling HPAPIs safely – what does it take?. European Pharmaceutical Review.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- BenchChem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
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- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Product Page.
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- Apollo Scientific. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole Safety Data Sheet.
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- Ambeed, Inc. (n.d.). 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Safety Information.
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Methodological & Application
In Vitro Assay Protocols for 5-(Trifluoromethyl)benzoxazol-2(3H)-one: A Guide for Drug Discovery and Development
This document provides detailed application notes and in vitro assay protocols for the characterization of 5-(Trifluoromethyl)benzoxazol-2(3H)-one. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will delve into two fundamental assays: a target-based screen focusing on soluble epoxide hydrolase (sEH) inhibition and a cell-based assay to determine general cytotoxicity.
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. While the specific activity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one is not extensively documented in publicly available literature, related analogs suggest potential inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and cardiovascular diseases.[1] Furthermore, as with any novel compound, assessing its cytotoxic potential is a critical initial step in the drug discovery pipeline.[2]
This guide will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a comprehensive understanding for robust and reproducible results.
Section 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Introduction and Scientific Rationale
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[3] EETs, which are metabolites of arachidonic acid, generally exhibit anti-inflammatory and vasodilatory effects.[1] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these beneficial effects.[4] Therefore, inhibition of sEH is a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[5]
This section details a fluorometric in vitro assay to screen for and characterize the inhibitory potential of 5-(Trifluoromethyl)benzoxazol-2(3H)-one against human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to yield a highly fluorescent product.[6] A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition of sEH activity.
Mechanism of sEH Inhibition
The catalytic mechanism of sEH involves the hydrolysis of an epoxide ring to form a vicinal diol. Inhibitors of sEH typically bind to the active site of the enzyme, preventing the substrate from accessing the catalytic residues.[3] The benzoxazolone core, present in our compound of interest, is a common feature in known sEH inhibitors.
Caption: Mechanism of sEH action and inhibition.
Fluorometric sEH Inhibitor Screening Protocol
This protocol is adapted from commercially available kits and established methodologies.[6][7]
1.3.1. Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| Recombinant Human sEH Enzyme | Commercially available |
| sEH Assay Buffer | Prepare or use from a kit |
| sEH Substrate (non-fluorescent) | Commercially available |
| 5-(Trifluoromethyl)benzoxazol-2(3H)-one | Synthesized or purchased |
| N-Cyclohexyl-N'-dodecylurea (NCND) (Positive Control Inhibitor) | Commercially available |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher |
| 96-well black, flat-bottom microplate | For fluorescence assays |
| Fluorescence microplate reader | Capable of Ex/Em: 362/460 nm |
1.3.2. Reagent Preparation
-
sEH Enzyme Stock Solution: Reconstitute lyophilized enzyme in sEH Assay Buffer to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
sEH Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock. Store protected from light at -20°C.
-
Test Compound (5-(Trifluoromethyl)benzoxazol-2(3H)-one) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Positive Control (NCND) Stock Solution: Prepare a stock solution in DMSO.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the test compound and positive control in sEH Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
1.3.3. Assay Workflow
Caption: Workflow for the fluorometric sEH inhibition assay.
1.3.4. Step-by-Step Procedure
-
Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:
-
Background Control: sEH Assay Buffer only.
-
Enzyme Control (100% Activity): sEH enzyme in assay buffer with vehicle (DMSO).
-
Positive Control: sEH enzyme with a known inhibitor (NCND).
-
Test Compound Wells: sEH enzyme with various concentrations of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
-
-
Reagent Addition:
-
Add 40 µL of sEH Assay Buffer to the Enzyme Control, Positive Control, and Test Compound wells. Add 80 µL to the Background Control wells.[6]
-
Add 10 µL of the appropriate dilution of the test compound, positive control, or vehicle to the respective wells.
-
Add 10 µL of the diluted sEH enzyme solution to all wells except the Background Control.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add 20 µL of the sEH substrate solution to all wells to start the reaction.[6]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of 362 nm and an emission wavelength of 460 nm.[6] Record readings every 30 seconds for 15-30 minutes.
1.3.5. Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence of the Background Control wells from all other wells.
-
Calculate Reaction Rate: Determine the rate of the reaction (slope) for each well by plotting fluorescence against time and performing a linear regression on the linear portion of the curve.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Slope of Test Compound / Slope of Enzyme Control)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 2: Cytotoxicity Assessment using MTT Assay
Introduction and Scientific Rationale
Prior to advancing a compound through the drug discovery process, it is imperative to assess its potential for inducing cell death. Cytotoxicity assays are fundamental for this purpose.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for evaluating cell viability and metabolic activity.[10][11]
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[12] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12] By solubilizing the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of a test compound on cell viability.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol for Adherent Cells
This protocol is a generalized method and may require optimization depending on the cell line used.[10][11]
2.3.1. Materials and Reagents
| Reagent/Material | Specification/Supplier |
| Adherent Cell Line (e.g., HeLa, A549) | ATCC or equivalent |
| Complete Cell Culture Medium | Appropriate for the chosen cell line |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Trypsin-EDTA | 0.25% |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT Reagent | 5 mg/mL in sterile PBS, filtered |
| Solubilization Solution | DMSO or 0.01 M HCl in 10% SDS |
| 96-well clear, flat-bottom tissue culture plates | Sterile |
| CO2 Incubator | 37°C, 5% CO2 |
| Microplate Spectrophotometer (ELISA Reader) | Capable of reading absorbance at 570 nm |
2.3.2. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the test compound wells) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
2.3.3. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
References
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]
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Slideshare. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
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Wikipedia. (2023). MTT assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2010). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of medicinal chemistry, 53(1), 209–221.
- Pillarisetti, S., & Khanna, I. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
- Galdino-Pitta, M. R., Pitta, I. R., & Rego, M. J. B. M. (2021). Allosteric Ensembles Elucidate Mechanisms of Inhibition in Human Soluble Epoxide Hydrolase. Research Square.
- Inceoglu, B., Wagner, K. M., Yang, J., Ulu, A., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of agricultural and food chemistry, 60(23), 5871–5880.
- Wang, W., & Du, G. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of pain research, 14, 133–143.
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Application and Protocol Guide for the Investigation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in Cancer Cell Line Models
Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds in Oncology
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. 5-(Trifluoromethyl)benzoxazol-2(3H)-one is a compound of interest for its potential as an anti-cancer agent. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for evaluating the efficacy and mechanism of action of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in various cancer cell lines.
While specific data on the anti-cancer activity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one is emerging, the protocols outlined herein provide a robust framework for its systematic investigation. This guide will detail the necessary steps from initial cytotoxicity screening to in-depth mechanistic studies, including the induction of apoptosis and the elucidation of affected signaling pathways.
Physicochemical Properties of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
A foundational understanding of the compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₂ | |
| Molecular Weight | 203.12 g/mol | [1] |
| CAS Number | 14733-68-7 | [1] |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature | [1] |
Note: Solubility in various solvents, particularly DMSO for stock solutions and cell culture media for working solutions, should be empirically determined.
Part 1: Initial Evaluation - Cytotoxicity Screening
The primary step in assessing a novel compound's anti-cancer potential is to determine its cytotoxicity across a panel of cancer cell lines.[2] This allows for the identification of sensitive cell lines and the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for determining the cytotoxicity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in culture medium from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT116 | Colon Carcinoma | 5.1 |
| SKOV3 | Ovarian Carcinoma | 22.8 |
Part 2: Mechanistic Insights - Apoptosis Induction
A hallmark of many effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis.[3][4] Several assays can be employed to determine if 5-(Trifluoromethyl)benzoxazol-2(3H)-one induces apoptosis in sensitive cancer cell lines.
Key Markers and Assays for Apoptosis
-
Phosphatidylserine (PS) Translocation: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.
-
Caspase Activation: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[5]
-
DNA Fragmentation: A late-stage event in apoptosis is the fragmentation of DNA, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.[6]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with 5-(Trifluoromethyl)benzoxazol-2(3H)-one at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Delving Deeper - Signaling Pathway Analysis
To understand the molecular mechanism of action, it is crucial to investigate the effect of 5-(Trifluoromethyl)benzoxazol-2(3H)-one on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Western blotting is a powerful technique for this purpose.[7][8]
Hypothetical Signaling Pathway Targeted by 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Caption: A hypothetical signaling pathway where the compound inhibits Akt activation.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with 5-(Trifluoromethyl)benzoxazol-2(3H)-one at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the findings, each protocol should incorporate a self-validating system:
-
Positive and Negative Controls: In all assays, include a known inducer of apoptosis (e.g., staurosporine) as a positive control and a vehicle-treated group as a negative control.
-
Orthogonal Assays: Confirm key findings with multiple, independent assays. For example, if apoptosis is observed with Annexin V staining, corroborate this by demonstrating caspase activation or PARP cleavage via Western blot.
-
Multiple Cell Lines: Validate the compound's effect across a panel of relevant cancer cell lines to ensure the observations are not cell line-specific artifacts.
-
Dose and Time Dependence: The observed effects should ideally be dependent on both the concentration of the compound and the duration of exposure.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a potential anti-cancer agent. The data generated from these protocols will establish its cytotoxic profile, elucidate its primary mechanism of cell death, and offer initial insights into the molecular pathways it modulates. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models, to fully assess its therapeutic potential.
References
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Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]
-
Cytotoxicity assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved from [Link]
-
Small Molecule Cell Cytotoxicity Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. Retrieved from [Link]
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Application Notes and Protocols: 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Bacterial Communication to Combat Virulence
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising alternative to traditional bactericidal or bacteriostatic antibiotics is the development of anti-virulence therapies. These strategies aim to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives the evolution of resistance.[1] A key target for such therapies is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors.[2]
In many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, QS relies on the production and detection of small signaling molecules, primarily N-acyl homoserine lactones (AHLs), to regulate the expression of virulence factors and biofilm formation.[3] By interfering with QS, also known as quorum quenching, it is possible to mitigate bacterial pathogenicity.[4]
This document provides detailed application notes and protocols for the investigation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a potential quorum sensing inhibitor (QSI). While research has highlighted the anti-QS activity of the broader 1,3-benzoxazol-2(3H)-one class of compounds, this guide will focus on methodologies to specifically characterize the efficacy and mechanism of the 5-trifluoromethyl derivative.[5]
The Scientific Premise: Why 5-(Trifluoromethyl)benzoxazol-2(3H)-one?
The core structure of 1,3-benzoxazol-2(3H)-one has been identified as a promising scaffold for the development of QSIs.[5] The addition of a trifluoromethyl group at the 5-position is a strategic medicinal chemistry modification. The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These changes can enhance the binding affinity of the compound to its biological target and improve its pharmacokinetic profile.
While direct studies on 5-(Trifluoromethyl)benzoxazol-2(3H)-one are emerging, the hypothesis is that it functions by antagonizing key transcriptional regulators in the QS cascade of P. aeruginosa, such as the LasR protein. LasR is a primary receptor in the P. aeruginosa QS hierarchy, and its inhibition leads to a downstream dampening of the entire QS network, resulting in reduced virulence factor production and biofilm formation.[6]
Mechanism of Action: The LasR Signaling Pathway
In P. aeruginosa, the las and rhl QS systems are central to its pathogenicity. The las system is considered the master regulator. The proposed mechanism of action for 5-(Trifluoromethyl)benzoxazol-2(3H)-one is the inhibition of the LasR receptor.
Caption: Proposed mechanism of LasR inhibition by 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Experimental Protocols
The following protocols are designed to comprehensively evaluate the anti-QS properties of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Protocol 1: Reporter Gene Assay for QS Inhibition
This assay provides a quantitative measure of the compound's ability to inhibit QS signaling. A common approach is to use a reporter strain of E. coli or Vibrio campbellii that expresses a reporter gene (e.g., lacZ, gfp, or lux) under the control of a QS-regulated promoter.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(Trifluoromethyl)benzoxazol-2(3H)-one on LasR-mediated gene expression.
Materials:
-
E. coli reporter strain (e.g., containing a plasmid with the lasB promoter fused to a reporter gene)
-
Luria-Bertani (LB) broth and agar
-
5-(Trifluoromethyl)benzoxazol-2(3H)-one
-
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (clear bottom, white or black walls for luminescence/fluorescence)
-
Microplate reader (with absorbance, fluorescence, and/or luminescence capabilities)
-
Incubator
Procedure:
-
Prepare Cultures: Inoculate the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Prepare Compound and Inducer:
-
Prepare a stock solution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in DMSO.
-
Prepare a stock solution of 3-oxo-C12-HSL in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add LB broth.
-
Create a serial dilution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one across the plate.
-
Add a sub-maximal concentration of 3-oxo-C12-HSL to all wells (except negative controls) to induce the reporter gene.
-
Dilute the overnight culture of the reporter strain and add it to each well.
-
Include controls: no compound (positive control), no inducer (negative control), and a vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 6-8 hours), measuring both optical density at 600 nm (OD600) and the reporter signal (e.g., fluorescence or luminescence) at regular intervals.
-
Data Analysis:
-
Normalize the reporter signal to cell density (OD600).
-
Plot the normalized reporter signal against the concentration of the inhibitor.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
| Parameter | Description |
| Cell Growth | Monitored by OD600 to ensure the inhibitor is not acting as a bactericidal or bacteriostatic agent at the tested concentrations. |
| Reporter Signal | Quantifies the level of gene expression from the QS-regulated promoter. |
| IC50 Value | The concentration of the inhibitor required to reduce the reporter signal by 50%. |
Protocol 2: Biofilm Inhibition Assay
This assay assesses the ability of the compound to prevent the formation of biofilms, a key virulence trait regulated by QS.[8]
Objective: To quantify the reduction in P. aeruginosa biofilm formation in the presence of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
LB broth
-
5-(Trifluoromethyl)benzoxazol-2(3H)-one
-
DMSO
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare Cultures and Compound: Prepare an overnight culture of P. aeruginosa and serial dilutions of the test compound in LB broth as described in Protocol 1.
-
Assay Setup:
-
Add the diluted bacterial culture and the test compound to the wells of a 96-well plate.
-
Include positive (no compound) and vehicle (DMSO) controls.
-
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining and Quantification:
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Add the Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet and wash the wells again with PBS.
-
Solubilize the bound dye by adding 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the percentage of biofilm inhibition.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Protocol 3: Virulence Factor Quantification
QS regulates the production of several key virulence factors in P. aeruginosa. Quantifying the reduction of these factors provides direct evidence of the anti-virulence activity of the test compound.
Objective: To measure the inhibition of elastase and pyocyanin production by P. aeruginosa treated with 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
A. Elastase Activity Assay (Elastin-Congo Red Method)
-
Culture Preparation: Grow P. aeruginosa in LB broth with and without the test compound for 18-24 hours.
-
Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant.
-
Assay:
-
Mix the supernatant with Elastin-Congo Red (ECR) buffer.
-
Incubate at 37°C for several hours.
-
Stop the reaction and centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates reduced elastase activity.[4]
-
B. Pyocyanin Quantification
-
Culture and Extraction: Grow P. aeruginosa as described above. Extract pyocyanin from the culture supernatant with chloroform, followed by back-extraction into an acidic aqueous solution (0.2 M HCl).
-
Quantification: Measure the absorbance of the acidified aqueous layer at 520 nm. The concentration of pyocyanin is proportional to the absorbance.
| Virulence Factor | Assay Principle | Expected Outcome with Inhibitor |
| Elastase | Degradation of Elastin-Congo Red | Decreased absorbance at 495 nm |
| Pyocyanin | Chloroform extraction and absorbance measurement | Decreased absorbance at 520 nm |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a quorum sensing inhibitor. By systematically assessing its impact on reporter gene expression, biofilm formation, and virulence factor production, researchers can elucidate its potential as a novel anti-virulence agent.
Future studies should focus on:
-
Target Deconvolution: Confirming the direct binding of the compound to the LasR protein using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
-
In Vivo Efficacy: Evaluating the compound's ability to attenuate P. aeruginosa infections in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-(Trifluoromethyl)benzoxazol-2(3H)-one to optimize its potency and pharmacokinetic properties.
The development of effective QSIs holds the promise of novel therapeutic strategies that can complement existing antibiotics and help to overcome the growing threat of antimicrobial resistance.
References
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A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.). Jove. Retrieved from [Link]
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Quorum sensing inhibition evaluation method: An experiment‐based microbiology laboratory course. (n.d.). ResearchGate. Retrieved from [Link]
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Quorum Sensing: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]
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- Sulaiman, A., et al. (2018). Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection.
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In Vitro Assessment on Designing Novel Antibiofilms of Pseudomonas aeruginosa Using a Computational Approach. (n.d.). MDPI. Retrieved from [Link]
- Sommer, R., et al. (2019). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. Journal of Medicinal Chemistry, 62(24), 11286-11305.
- Richards, J. J., & Melander, C. (2009). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. Antimicrobial Agents and Chemotherapy, 53(10), 4402-4412.
- O'Loughlin, C. T., et al. (2013). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of Bacteriology, 195(20), 4683-4691.
-
Quorum Sensing Research Hopes to Reduce Antibiotic Use and Oral Biofilm. (2022, July 28). Today's RDH. Retrieved from [Link]
-
anti-quorum sensing activity of 1, 3-dihydro-2h-benzimidazol-2-one derivatives. (n.d.). 123dok. Retrieved from [Link]
-
The quorum sensing inhibitory effect of the active compounds and the positive control promethazine (PMZ). (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Developing Enzyme Inhibitors with 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Introduction: A Privileged Scaffold for Covalent Inhibition
The benzoxazolone ring system, and specifically its 5-(trifluoromethyl) substituted variant, represents a highly valuable scaffold in modern drug discovery.[1] Its utility stems from a combination of favorable physicochemical properties and a reactive nature that can be finely tuned for therapeutic purposes. This guide provides a comprehensive overview and detailed protocols for leveraging 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a starting point for the development of potent and selective enzyme inhibitors.
A key feature of inhibitors derived from this scaffold is their propensity to act as covalent inhibitors, particularly against serine hydrolases.[2][3] The electron-withdrawing trifluoromethyl group at the 5-position enhances the electrophilicity of the carbonyl group within the heterocyclic ring system.[4] This makes the inhibitor more susceptible to nucleophilic attack by a reactive serine residue in the enzyme's active site, leading to the formation of a stable covalent bond. This mechanism, known as carbamylation, results in time-dependent and often irreversible inhibition.[3][5] Such a mechanism can offer significant pharmacological advantages, including prolonged duration of action and high potency.[6][7]
One of the most prominent targets for inhibitors derived from this scaffold is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.[5][8] Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic potential for pain, inflammation, and anxiety.[5][9][10] The protocols outlined below will use FAAH as a primary example to illustrate the workflow for developing inhibitors based on the 5-(Trifluoromethyl)benzoxazol-2(3H)-one scaffold.
Part 1: Initial Screening of Inhibitors using a Fluorometric Assay
The first step in identifying promising inhibitor candidates is to screen a library of compounds derived from the lead scaffold. A high-throughput fluorometric assay is a robust and sensitive method for this initial screen.[11][12][13] The assay described here is based on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate to release a fluorescent product, 7-amino-4-methylcoumarin (AMC).
Protocol 1: High-Throughput Screening of Potential FAAH Inhibitors
Objective: To identify "hit" compounds that inhibit FAAH activity from a chemical library based on the 5-(Trifluoromethyl)benzoxazol-2(3H)-one scaffold.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., Anandamide-AMC)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Compound Plating: Add 1 µL of each test compound solution (typically at a concentration of 10 mM in DMSO for a final assay concentration of 10 µM) to the wells of the microplate. Include wells with DMSO only (negative control) and the positive control inhibitor.
-
Enzyme Addition and Pre-incubation: Add 50 µL of the diluted FAAH enzyme solution to each well. Mix gently and pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes). This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent modification of the enzyme to occur.[10]
-
Initiation of Reaction: Add 50 µL of the FAAH substrate solution (at a concentration of 2x the final desired concentration) to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition for each test compound relative to the DMSO control.
Percent Inhibition = (1 - (Rate_compound / Rate_DMSO)) * 100
Workflow for Initial Inhibitor Screening
Caption: Workflow for high-throughput screening of FAAH inhibitors.
Part 2: Determination of Inhibitor Potency (IC50)
Once "hit" compounds are identified, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol 2: IC50 Determination
Objective: To quantify the potency of hit compounds by determining their IC50 values.
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the hit compounds in DMSO. A common range is from 10 mM to 10 nM.
-
Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 1 µL of each concentration of the serially diluted compounds to the wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical IC50 Data for Derivatives of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
| Compound ID | R-Group Modification | IC50 (nM) |
| TFBX-001 | -H | 520 |
| TFBX-002 | -CH2-Phenyl | 75 |
| TFBX-003 | -CH2-(4-Cl-Phenyl) | 32 |
| PF-3845 | (Reference) | ~12 [5] |
Part 3: Elucidating the Mechanism of Action
For covalent inhibitors, it is essential to confirm their mechanism of action. This involves demonstrating time-dependent inhibition and the irreversible nature of the enzyme-inhibitor interaction.
Protocol 3: Time-Dependency of Inhibition
Objective: To determine if the inhibition is time-dependent, a hallmark of covalent inhibitors.
Procedure:
-
Vary Pre-incubation Times: Set up the assay as in Protocol 2 for a few concentrations of a potent hit compound.
-
Staggered Pre-incubation: For each concentration, vary the pre-incubation time of the enzyme and inhibitor before adding the substrate (e.g., 5, 15, 30, 60 minutes).
-
Data Analysis: Calculate the IC50 value for each pre-incubation time point. A decrease in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.
Protocol 4: Irreversible Inhibition Confirmation (Jump Dilution Assay)
Objective: To confirm the irreversible nature of the inhibition.[14][15]
Procedure:
-
Concentrated Incubation: Incubate a high concentration of the enzyme with a saturating concentration of the inhibitor (e.g., 10x IC50) for a prolonged period (e.g., 60 minutes) to allow for complete covalent modification.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The dilution should be large enough to reduce the concentration of the free inhibitor to a non-inhibitory level.
-
Monitor Activity Recovery: Immediately monitor the enzymatic activity over time.
-
Interpretation:
-
Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is irreversible.
-
Reversible Inhibition: If the enzyme activity recovers over time, the inhibition is reversible.
-
Mechanism of Covalent Inhibition by Benzoxazolone Derivatives
Caption: Covalent modification of a serine hydrolase by a benzoxazolone inhibitor.
Kinetic Characterization of Irreversible Inhibitors
For irreversible inhibitors that follow a two-step mechanism (initial binding followed by covalent modification), the potency is best described by the second-order rate constant, k_inact/K_i.[5][10]
-
K_i: The inhibitor's binding affinity for the enzyme.
-
k_inact: The maximum rate of enzyme inactivation.
These parameters can be determined by measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations and fitting the data to the following equation:
k_obs = k_inact * [I] / (K_i + [I])
Part 4: Assessing Inhibitor Selectivity
A critical aspect of drug development is ensuring that the inhibitor is selective for its intended target. For covalent inhibitors, off-target reactions can lead to toxicity.
Activity-Based Protein Profiling (ABPP):
ABPP is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors across the entire proteome.[16] It utilizes active-site-directed probes that covalently label entire enzyme families. By competing the inhibitor against the probe, one can profile the inhibitor's targets in complex biological samples (e.g., cell lysates or tissues).[5][16]
General ABPP Workflow:
-
Treat a proteome sample with the inhibitor or a vehicle control.
-
Label the proteome with a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases).
-
Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning.
-
A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample indicates that the inhibitor has engaged that target.
Conclusion
The 5-(Trifluoromethyl)benzoxazol-2(3H)-one scaffold is a versatile and potent starting point for the development of covalent enzyme inhibitors. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to screen, characterize, and optimize these inhibitors. By combining robust biochemical assays with advanced techniques like activity-based protein profiling, it is possible to develop highly potent and selective drug candidates for a range of therapeutic targets.
References
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Palyu, E., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. [Link]
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Palyu, E., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. [Link]
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Omeir, R. L., et al. (2002). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. [Link]
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BioAscent. (2023). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Resource Page. [Link]
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Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Ito, K., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry. [Link]
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Bisogno, T. (2016). Assay of FAAH Activity. Methods in Molecular Biology. [Link]
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Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Product Page. [Link]
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Kaur, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]
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Abeles, R. H. (1983). Mechanisms of action of naturally occurring irreversible enzyme inhibitors. Accounts of Chemical Research. [Link]
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Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Domainex. Covalent inhibitor drug discovery. Service Page. [Link]
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Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Creative-BioMart. Irreversible Inhibitors. Resource Page. [Link]
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Tipton, K. F. (2020). Enzymes: Irreversible Inhibition. eLS. [Link]
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Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research. [Link]
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Lodola, A., et al. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry. [Link]
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Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology. [Link]
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Valero, E., et al. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical Journal. [Link]
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Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. [Link]
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Willems, L. I., et al. (2016). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry. [Link]
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Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]
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Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology. [Link]
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Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. [Link]
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Zhang, H. B., et al. (2014). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica. [Link]
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Sriram, D., et al. (2014). Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. Bioorganic & Medicinal Chemistry. [Link]
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Singh, M., et al. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. RSC Medicinal Chemistry. [Link]
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Lee, J., et al. (2017). Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. [Link]
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Application Notes & Protocols: Strategic N-Alkylation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Introduction: The Strategic Value of the 5-(CF₃)benzoxazolone Scaffold
The 5-(Trifluoromethyl)benzoxazol-2(3H)-one core is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable feature in rational drug design.[1] N-alkylation of the benzoxazolone nitrogen is a critical step in the synthesis of diverse compound libraries, allowing for the introduction of various side chains that can modulate pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis and detailed protocols for three robust methods for the N-alkylation of this key heterocyclic system. The methodologies are selected to offer a range of options, from classical approaches to milder, more versatile techniques suitable for sensitive substrates. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, pure N-alkylated products.
Core Chemical Principles of N-Alkylation
The N-H bond of the benzoxazol-2(3H)-one is weakly acidic (pKa typically in the range of 8-10), allowing for deprotonation by a suitable base to form a nucleophilic nitrogen anion. This anion then attacks an electrophilic alkylating agent in a nucleophilic substitution reaction, forming the desired N-C bond.
The general transformation is illustrated below:
Figure 1: General scheme for the N-alkylation of the benzoxazolone scaffold.
The choice of base, solvent, and alkylating agent is critical and depends on the desired alkyl group and the overall chemical functionality of the molecules.
Protocol 1: Classical N-Alkylation via Sₙ2 Reaction
This method is analogous to the Williamson ether synthesis and is a robust, widely-used approach for simple alkyl halides.[2][3][4][5] It relies on generating the nitrogen anion with a strong base, followed by a bimolecular nucleophilic substitution (Sₙ2) reaction.
Principle & Mechanistic Insight
The reaction proceeds via a concerted Sₙ2 mechanism.[4][6] A strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the benzoxazolone. The resulting anion acts as a potent nucleophile, attacking the primary or secondary alkyl halide in a backside attack, displacing the halide leaving group. The choice of a polar aprotic solvent like DMF or THF is crucial as it solvates the cation (e.g., Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.[2][6]
Figure 2: Simplified workflow of the Sₙ2 N-alkylation mechanism.
Data Presentation: Reagents & Conditions
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Substrate | 5-(Trifluoromethyl)benzoxazol-2(3H)-one | - |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base. Generates H₂ gas, so must be performed under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | A milder, safer alternative for more reactive alkyl halides (e.g., benzyl bromide). Requires higher temperatures. | |
| Alkylating Agent | R-X (e.g., Iodomethane, Benzyl bromide) | Reactivity order: R-I > R-Br > R-Cl. Primary halides are preferred to avoid competing E2 elimination.[3][4] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents enhance the nucleophilicity of the anion. Must be anhydrous as NaH reacts violently with water.[2][6] |
| Temperature | 0 °C to room temperature (for NaH) | The initial deprotonation with NaH is exothermic and should be controlled at 0 °C. |
| 60-80 °C (for K₂CO₃) | Higher energy is needed for the weaker base to facilitate the reaction. |
Experimental Protocol: Step-by-Step
-
Preparation: Add 5-(Trifluoromethyl)benzoxazol-2(3H)-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or a homogenous suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine (2x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions, using an alcohol as the alkylating agent instead of a halide.[7][8] This is particularly useful for complex or acid-sensitive substrates.
Principle & Mechanistic Insight
This reaction is a redox-coupled process. Triphenylphosphine (PPh₃) acts as the reducing agent and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), acts as the oxidizing agent.[7] PPh₃ and DEAD first react to form a phosphonium salt intermediate. This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. The deprotonated benzoxazolone then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[9] A key feature is the clean inversion of stereochemistry at the alcohol's carbon center.[8][9]
Figure 3: Key stages of the Mitsunobu reaction cycle.
Data Presentation: Reagents & Conditions
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Substrate | 5-(Trifluoromethyl)benzoxazol-2(3H)-one | Acts as the nucleophile (pKa must generally be <13). |
| Alkylating Agent | Primary or secondary alcohol (R-OH) | The reaction works best with less sterically hindered alcohols. |
| Phosphine | Triphenylphosphine (PPh₃) | Stoichiometric reductant. The byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to remove. |
| Azodicarboxylate | DEAD or DIAD | Stoichiometric oxidant. Caution: Azodicarboxylates are potentially explosive and should be handled with care. |
| Solvent | Anhydrous THF or Dichloromethane (DCM) | Must be anhydrous to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to room temperature | The addition of DEAD/DIAD is highly exothermic and must be done slowly at 0 °C to control the reaction rate. |
Experimental Protocol: Step-by-Step
-
Preparation: To a solution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (~0.1 M), cool the flask to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A color change (e.g., to a milky white or yellow suspension) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.
-
Method A (Crystallization): If the product is non-polar, the byproducts can sometimes be removed by dissolving the crude residue in a minimal amount of a cold solvent like diethyl ether and filtering off the precipitated solids.
-
Method B (Chromatography): Direct purification by flash column chromatography is the most reliable method.
-
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant and often "greener" method for conducting reactions between reagents in immiscible phases.[10] It is particularly effective for N-alkylation using solid inorganic bases like K₂CO₃ or NaOH in non-polar organic solvents.
Principle & Mechanistic Insight
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[10][11] The lipophilic quaternary ammonium cation (Q⁺) pairs with the benzoxazolone anion (N⁻) formed at the solid-liquid interface with the base. This ion pair (Q⁺N⁻) is soluble in the organic phase, where it can react with the alkyl halide. After the Sₙ2 reaction, the catalyst cation (Q⁺) returns to the aqueous/solid phase with the halide anion (X⁻) to repeat the cycle. This avoids the need for harsh bases like NaH and expensive anhydrous polar aprotic solvents.
Figure 4: Catalytic cycle of N-alkylation under PTC conditions.
Data Presentation: Reagents & Conditions
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Substrate | 5-(Trifluoromethyl)benzoxazol-2(3H)-one | - |
| Base | Potassium Carbonate (K₂CO₃), powdered | Solid, inexpensive, and safe base. Powdering increases the surface area for reaction. |
| Alkylating Agent | R-X (e.g., Benzyl chloride, Butyl bromide) | Primary and benzylic halides are ideal. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Common, effective, and relatively inexpensive PTC catalyst. 5-10 mol% is typically sufficient. |
| Solvent | Toluene, Acetonitrile | Toluene is a good choice for creating a biphasic system. Acetonitrile can also be effective.[5] |
| Temperature | 60-100 °C | Heat is required to drive the reaction with the solid base. |
Experimental Protocol: Step-by-Step
-
Preparation: Combine 5-(Trifluoromethyl)benzoxazol-2(3H)-one (1.0 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in a round-bottom flask.
-
Solvent & Reagent Addition: Add toluene (or acetonitrile) to form a suspension (~0.3 M). Add the alkyl halide (1.2 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the solid and liquid phases.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
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Vertex AI Search Result[2], Williamson Ether Synthesis.
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Chemistry Steps. Williamson Ether Synthesis. [Online] Available at: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]
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PubMed. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. [Online] Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Online] Available at: [Link]
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ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Online] Available at: [Link]
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National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Online] Available at: [Link]
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PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Online] Available at: [Link]
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National Institutes of Health. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Online] Available at: [Link]
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ACS Publications. Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Online] Available at: [Link]
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- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. phasetransfer.com [phasetransfer.com]
Troubleshooting & Optimization
overcoming solubility issues with 5-(Trifluoromethyl)benzoxazol-2(3H)-one in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for researchers working with 5-(Trifluoromethyl)benzoxazol-2(3H)-one, more commonly known as Tafamidis. As Senior Application Scientists, we understand that the unique physicochemical properties of this potent transthyretin (TTR) kinetic stabilizer can present challenges in experimental settings.[1][2][3] Tafamidis's low aqueous solubility is a primary hurdle that can lead to inconsistent data, underestimated potency, and assay artifacts.[4]
This guide is designed to provide you with expert, field-proven insights and practical solutions to navigate these solubility issues effectively. We will move from foundational knowledge to advanced troubleshooting, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Compound
Q1: What is 5-(Trifluoromethyl)benzoxazol-2(3H)-one (Tafamidis), and why is it so poorly soluble in aqueous solutions?
A1: 5-(Trifluoromethyl)benzoxazol-2(3H)-one (Tafamidis) is a highly specific stabilizer of the protein transthyretin (TTR).[1][2] Its structure contains a rigid, lipophilic (fat-loving) benzoxazole core and a trifluoromethyl (-CF3) group.[5][6] This -CF3 group, while often beneficial for metabolic stability and binding affinity, significantly increases the molecule's lipophilicity.[7] The combination of these features results in a molecule that is energetically unfavorable to dissolve in polar solvents like water or aqueous buffers, leading to what is classified as "practically insoluble" behavior. The strong crystal lattice energy of the solid form also contributes to its poor solubility.[8]
Q2: What are the reported solubility limits for Tafamidis in common laboratory solvents?
A2: The solubility of Tafamidis can vary based on the specific form (free acid vs. salt), purity, temperature, and the method of dissolution (e.g., warming, sonication). It is crucial to consult the Certificate of Analysis for your specific lot. However, published data provides a general guideline.
| Solvent | Reported Solubility Range | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 2 - 37.5 mg/mL | Warming or sonication is often required to achieve higher concentrations. Hygroscopic DMSO can negatively impact solubility.[9][10] | [1][3][9][10] |
| Ethanol | ~1 mg/mL | May require warming and sonication. | [1][10] |
| Aqueous Buffers (e.g., PBS) | < 0.1 mg/mL (Insoluble) | Essentially insoluble under physiological pH conditions. | [9] |
Part 2: Stock Solutions & Initial Assay Setup
Q3: I'm starting my experiments. What is the best practice for preparing a stock solution of Tafamidis?
A3: Given its properties, Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent for preparing concentrated stock solutions.[1][11][12] Improper preparation of the stock solution is a primary source of downstream experimental error.
Protocol: Preparation of a Tafamidis Master Stock Solution in DMSO
Objective: To prepare a clear, fully solubilized, and accurate master stock solution of Tafamidis for use in serial dilutions.
Materials:
-
Tafamidis (solid powder)
-
Anhydrous, high-purity DMSO (use a fresh, unopened bottle if possible to avoid moisture)[9][10]
-
Calibrated analytical balance
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-Weighing: Allow the Tafamidis container to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of Tafamidis powder and transfer it to the sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve your target concentration (e.g., 10-20 mM). It is often better to start with a slightly lower concentration (e.g., 5 mg/mL or ~16 mM) to ensure complete dissolution.[1]
-
Initial Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. You will likely observe that the compound is not fully dissolved.
-
Assisted Solubilization (Critical Step):
-
Place the vial in a water bath sonicator at room temperature for 10-15 minutes.
-
Alternatively, gently warm the solution in a 30-37°C water bath for 5-10 minutes. Caution: Do not overheat, as this can degrade the compound.
-
After warming or sonication, vortex the solution again.
-
-
Visual Confirmation: Hold the vial up to a light source. The solution must be completely clear, with no visible particulates, crystals, or haziness. If particulates remain, repeat Step 5. If it still fails to dissolve, consider preparing a new, more dilute stock solution.
-
Storage: Store the master stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13] Freeze-thaw cycles can promote precipitation, especially if the DMSO has absorbed any moisture.[13]
Q4: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening and how do I fix it?
A4: This is the most common problem encountered and is a classic example of "kinetic" solubility failure.[8][14] You are rapidly shifting the Tafamidis molecules from a favorable organic environment (DMSO) to a highly unfavorable aqueous one. The concentration of Tafamidis in the buffer has exceeded its aqueous solubility limit, causing it to crash out of solution.
Troubleshooting Workflow for Assay Precipitation
This workflow provides a systematic approach to diagnosing and solving precipitation issues upon dilution into aqueous media.
Immediate Corrective Actions:
-
Lower Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%, and almost never exceed 1%.[4][11] High concentrations of DMSO can not only cause solubility issues but also directly impact protein structure and function, creating artifacts.[15][16]
-
Optimize the Dilution Protocol: Do not perform serial dilutions in pure aqueous buffer. It is better to perform intermediate dilutions in a mixed DMSO/buffer system or add the DMSO stock directly to the final assay plate that already contains all other components (buffer, proteins, etc.).[4] The presence of proteins and other biomolecules can help stabilize the compound and increase its apparent solubility.[4]
-
Reduce the Final Compound Concentration: You may be working above the kinetic solubility limit of Tafamidis in your specific assay buffer. Perform a dose-response experiment to see if the precipitation disappears at lower, but still physiologically relevant, concentrations.
Part 3: Advanced Solubilization Strategies
Q5: I've optimized my DMSO and compound concentrations, but I still see precipitation or get variable results. What other formulation tools can I use?
A5: When standard DMSO-based approaches are insufficient, several formulation strategies can be employed to increase the apparent solubility of Tafamidis in your assay. The choice depends on the tolerance of your specific assay system to these excipients.
| Strategy | Mechanism of Action | Recommended Excipients | Key Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous buffer, making it a more favorable environment for the lipophilic compound.[17][18] | Polyethylene Glycol 300 (PEG300), Propylene Glycol, Ethanol. | Must test for compatibility with your assay. Final concentration should be kept low (typically 1-5%).[11][17] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[17][18] | Polysorbate 80 (Tween-80), Polysorbate 20 (Tween-20). | Use above the Critical Micelle Concentration (CMC). Can interfere with cell membranes or protein activity; requires careful validation.[17] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that form "inclusion complexes" with the drug molecule.[17][18] | Sulfobutylether-β-cyclodextrin (SBE-β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD). | Highly effective and generally well-tolerated in many assays. Can be a very robust solution.[9][18] |
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
}
Cyclodextrin encapsulates Tafamidis, increasing its solubility.Q6: How do I prepare a formulation of Tafamidis using these advanced methods?
A6: Here is an example protocol for preparing a co-solvent/surfactant vehicle, which has been shown to be effective for Tafamidis.[9][19] Crucially, you must always test the vehicle alone (without Tafamidis) in your assay as a control to ensure it has no independent biological effect.
Protocol: Preparation of a Tafamidis Formulation using a Co-Solvent Vehicle
Objective: To prepare a clear, solubilized solution of Tafamidis for in vitro or in vivo use, adapted from published formulations.[9]
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Stock: First, prepare a concentrated stock of Tafamidis in 100% DMSO (e.g., 25 mg/mL), ensuring it is fully dissolved as per the protocol in Q3.
-
Add Co-solvent: In a separate sterile tube, add the required volume of PEG300.
-
Combine: Add the volume of your Tafamidis DMSO stock to the PEG300. For example, to make 1 mL of final formulation, you would add 100 µL of DMSO stock to 400 µL of PEG300. Vortex until the solution is completely clear.
-
Add Surfactant: Add the required volume of Tween-80 (e.g., 50 µL) to the DMSO/PEG300 mixture. Vortex thoroughly. The solution should remain clear.
-
Add Aqueous Phase: Slowly add the final volume of saline or PBS (e.g., 450 µL) to the organic mixture while vortexing. This gradual addition is key to preventing precipitation.
-
Final Check: The final solution should be a clear, homogenous liquid. If any cloudiness or precipitation occurs, the final concentration may be too high for this vehicle system.
This protocol can be adapted. For example, a simpler vehicle using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline is also reported to be effective.[9] The optimal choice will always be assay-dependent.
References
-
Galaverna, G., & Sforza, S. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(1), 23-29. Retrieved from [Link]
-
Singh, R. (2015). How can I increase the solubility to perform an enzyme assay?. ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 237-247. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 344-349. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Leitão, E. P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 48-54. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Judge, D., et al. (2021). Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story. Journal of the American Heart Association, 10(6), e018201. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(18), 9945-9952. Retrieved from [Link]
-
Leitão, E. P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. Retrieved from [Link]
-
Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(3), 607-619. Retrieved from [Link]
-
Kumar, A., et al. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. ResearchGate. Retrieved from [Link]
-
Singh, D., & Sahu, A. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2018, 1968043. Retrieved from [Link]
-
Gerasimov, A., et al. (2023). Tafamidis Drug Delivery Systems Based on Chitosan/Polyvinyl Alcohol Matrix. Polymers, 15(24), 4642. Retrieved from [Link]
-
Wang, Q., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 21(12), 2469-2485. Retrieved from [Link]
-
Can, A., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports, 8(1), 14735. Retrieved from [Link]
-
Isaksson, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 108-116. Retrieved from [Link]
-
Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. Retrieved from [Link]
-
Ribeiro, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5434. Retrieved from [Link]
- Google Patents. (n.d.). WO2021152623A1 - Improved processes for the preparation of tafamidis and its meglumine salt.
-
Hart, M. L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 2(3), 112. Retrieved from [Link]
- Google Patents. (n.d.). US20210363116A1 - Crystal form of tafamidis and preparation method therefor and use thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11001318, Tafamidis. Retrieved from [Link]
- Google Patents. (n.d.). US11523993B1 - Dosage forms of tafamidis and its pharmaceutically acceptable salt thereof.
-
U.S. Food and Drug Administration. (2019). NDA 211996 & 212161 Review. Retrieved from [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 4059926 A1 - CRYSTAL FORM OF TAFAMIDIS AND PREPARATION METHOD THEREFOR AND USE THEREOF. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafamidis | Transthyretin Stabilizer | StressMarq Biosciences Inc. [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ziath.com [ziath.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tafamidis | Transthyretin Stabilizer | AmBeed.com [ambeed.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a key intermediate in pharmaceutical and agrochemical research. The content is structured in a question-and-answer format to directly address challenges faced by researchers in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize 5-(Trifluoromethyl)benzoxazol-2(3H)-one is showing a significant, less polar byproduct by TLC. What is it likely to be, and how can I prevent its formation?
A1: The most probable significant byproduct in this synthesis is the symmetrical urea derivative, 1,3-bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea . This occurs when two molecules of the starting material, 2-amino-4-(trifluoromethyl)phenol, react with one molecule of the carbonylating agent (e.g., phosgene, triphosgene, or CDI).[1][2]
Causality: The formation of this urea byproduct is a competing reaction to the desired intramolecular cyclization. It is favored under conditions where the concentration of the aminophenol is high relative to the activated intermediate, or if the cyclization step is slow.
Troubleshooting & Prevention:
-
Slow Addition of Carbonylating Agent: A slow, controlled addition of the phosgene equivalent (triphosgene or CDI) to the solution of 2-amino-4-(trifluoromethyl)phenol is crucial. This maintains a low concentration of the activated intermediate, favoring the intramolecular cyclization over the intermolecular reaction that forms the urea.
-
Reaction Concentration: Running the reaction at a lower concentration can also disfavor the bimolecular urea formation.
-
Order of Addition: Ensure the aminophenol is not in large excess when the carbonylating agent is introduced. Some protocols suggest adding the aminophenol solution to the carbonylating agent.[2]
Q2: I've isolated my product, but I suspect it's contaminated with unreacted starting material. How can I confirm this and purify the final product?
A2: Residual 2-amino-4-(trifluoromethyl)phenol is a common impurity if the reaction has not gone to completion.
Confirmation:
-
TLC Analysis: Co-spot your purified product with a sample of the starting material on a TLC plate. The starting material will likely have a different Rf value.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the starting material will show characteristic aromatic proton signals and a broad singlet for the -NH₂ group that will be absent in the final product.
Purification Protocol:
-
Recrystallization: 5-(Trifluoromethyl)benzoxazol-2(3H)-one can often be purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/heptane can be effective.
-
Acid-Base Wash: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove the basic starting aminophenol. Be cautious, as prolonged exposure to strong acid could potentially hydrolyze the product.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for separating the product from the more polar starting material.
Q3: Could I be forming an O-acylated byproduct instead of the desired N-acylated and cyclized product?
A3: While N-acylation is generally more favorable than O-acylation for aminophenols under neutral or basic conditions, the formation of an O-acylated intermediate or byproduct is possible. The initial reaction with a phosgene equivalent could potentially occur at the more nucleophilic amino group or the hydroxyl group.
Mechanistic Insight: The reaction typically proceeds through the formation of a carbamate intermediate from the reaction of the amino group. If the hydroxyl group were to react first, it would form a chloroformate, which would then need to react with the amino group to cyclize. The relative nucleophilicity of the amine and the phenoxide (under basic conditions) will influence the initial site of attack.
Troubleshooting:
-
Control of Basicity: The choice and stoichiometry of the base used can influence the selectivity. Using a non-nucleophilic base can help to deprotonate the phenol, but an excess may promote side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of N-acylation over O-acylation.
Q4: My yield is consistently low, and I observe multiple spots on my TLC. What are other potential side reactions?
A4: Besides the symmetrical urea, other byproducts can arise from impurities in the starting material or from the decomposition of the product.
-
Impurities in 2-amino-4-(trifluoromethyl)phenol: The synthesis of the starting material can sometimes result in isomeric impurities.[3][4] Any isomeric aminophenols will react to form the corresponding isomeric benzoxazolone byproducts, which may be difficult to separate. It is advisable to use a high-purity starting material.
-
Incomplete Cyclization: The carbamate intermediate, if not fully cyclized, can persist as an impurity. Ensuring adequate reaction time and appropriate temperature can drive the reaction to completion.
-
Hydrolysis of the Product: 5-(Trifluoromethyl)benzoxazol-2(3H)-one can be susceptible to hydrolysis back to 2-amino-4-(trifluoromethyl)phenol under strong acidic or basic conditions, especially at elevated temperatures during workup. It is recommended to use mild conditions for extraction and purification. The trifluoromethyl group can be sensitive to hydrolysis under certain conditions.[5]
-
Oligomerization: Although less common for this specific synthesis, under forcing conditions, oligomeric byproducts may form. This can be mitigated by using controlled reaction conditions and avoiding excessive heating.
Summary of Potential Byproducts and their Characteristics
| Byproduct/Impurity | Structure | Typical TLC Rf (vs. Product) | Identification Notes |
| 1,3-bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea | (HO)(CF₃)C₆H₃-NH-CO-NH-C₆H₃(CF₃)(OH) | Less polar | Higher molecular weight, distinct NMR signals. |
| 2-amino-4-(trifluoromethyl)phenol | (HO)(CF₃)C₆H₃-NH₂ | More polar | Co-spots with starting material on TLC. |
| Carbamate Intermediate | (HO)(CF₃)C₆H₃-NH-CO-Cl (from phosgene) | Varies | Unstable, may not be isolated. |
| Isomeric Benzoxazolones | Varies | Similar | Difficult to separate, requires high-purity starting material. |
Visualizing Reaction Pathways
Byproduct Formation Pathway
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Workflow
Caption: Systematic Troubleshooting Flowchart.
Experimental Protocols
Protocol: Synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one using Triphosgene
-
To a stirred solution of 2-amino-4-(trifluoromethyl)phenol (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent (e.g., THF or Dichloromethane) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of triphosgene (0.4 eq) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Corma, A., & Rius, J. (2012). A decade review of triphosgene and its applications in organic reactions. Chemical Reviews, 112(5), 2873-2920. [Link]
-
DeLong, M. (2022). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach. University of Minnesota. [Link]
-
Jain, I., & Malik, P. (2022). Various Approaches for the Synthesis of Organic Carbamates. Synthesis, 54(01), 93-97. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Zhang, Z., et al. (2019). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. Advanced Composites and Hybrid Materials, 2(4), 635-646. [Link]
-
Boechat, N., et al. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 19(9), 13465-13481. [Link]
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- 4. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzoxazolone Synthesis
Welcome to the Technical Support Center for Benzoxazolone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzoxazolones are key structural motifs in a wide range of biologically active compounds, making their efficient synthesis crucial for pharmaceutical research.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of benzoxazolones, ensuring you can optimize your reaction conditions for improved yield, purity, and scalability.
Understanding the Core Reaction: The "Why" Behind the Synthesis
The most prevalent and versatile method for synthesizing the benzoxazolone core involves the cyclization of a 2-aminophenol derivative with a carbonyl source. This process hinges on two key steps: an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization via the hydroxyl group to form the five-membered oxazolone ring. The efficiency of this transformation is highly dependent on the choice of reagents and reaction conditions.
Below is a generalized workflow for a typical benzoxazolone synthesis:
Caption: A generalized workflow for a typical benzoxazolone synthesis experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing benzoxazolones?
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Some of the most widely employed methods include:
-
From 2-Aminophenols and Phosgene or its Equivalents: This is a classic and often high-yielding method. However, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene, carbonyldiimidazole (CDI), or chloroformates.[3]
-
From 2-Aminophenols and Urea: This method involves heating a 2-aminophenol with urea and is a more environmentally friendly alternative to phosgene-based routes.[3]
-
Reductive Cyclization of 2-Nitrophenols: This approach utilizes readily available 2-nitrophenols, which undergo reduction of the nitro group followed by cyclization with a carbonyl source in a one-pot fashion.[4]
-
Metal-Free Carbonylation: A newer, greener approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as a safe carbonylating agent in the presence of a base like K₂CO₃.[4]
Q2: How do I choose the optimal solvent for my benzoxazolone synthesis?
The ideal solvent should dissolve the reactants and be inert to the reaction conditions. High-boiling polar aprotic solvents are often preferred to facilitate the cyclization step which may require elevated temperatures.
| Solvent | Boiling Point (°C) | Common Applications & Considerations |
| Toluene/Xylene | 111 / ~140 | Good for driving off water azeotropically, often used in condensations. |
| Dimethylformamide (DMF) | 153 | Excellent dissolving power for a wide range of substrates. |
| Dioxane | 101 | A common solvent for cyclization reactions.[5][6] |
| Ethanol | 78 | A greener solvent option, effective in some nanoparticle-catalyzed syntheses.[7] |
It is crucial to use anhydrous solvents, especially if your reagents are sensitive to moisture, to prevent unwanted side reactions.[8]
Q3: What is the role of a catalyst, and how do I select the right one?
Catalysts are often employed to increase the reaction rate and improve the yield. The choice of catalyst is highly dependent on the specific synthetic route.
-
Lewis Acids (e.g., BF₃·Et₂O, ZnCl₂): These can activate the carbonyl group towards nucleophilic attack by the amino group of the 2-aminophenol.[5][6]
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄): These can protonate the carbonyl group, making it more electrophilic, and also catalyze the dehydration step.
-
Metal Catalysts (e.g., Fe-based, Cu-based): These are used in specific reactions like oxidative cyclocarbonylation or Ullmann-type couplings.[3][9]
When troubleshooting, consider screening different catalysts and optimizing the catalyst loading, as this can significantly impact the reaction's success.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your benzoxazolone synthesis experiments and provides actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The following decision tree can help you diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low yields in benzoxazolone synthesis.
In-depth Causality:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or carbonyl source can act as catalyst poisons or participate in competing side reactions.[10] Always ensure the purity of your starting materials, for instance, by checking their melting point or running a quick NMR spectrum.
-
Suboptimal Reaction Conditions:
-
Temperature: The intramolecular cyclization step often requires a significant activation energy. If the reaction is sluggish, a gradual increase in temperature may be necessary.[7] However, excessively high temperatures can lead to decomposition.
-
Reaction Time: Some reactions are simply slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]
-
-
Inactive Catalyst: Catalysts can degrade over time, especially if they are sensitive to air or moisture. Using a fresh batch of catalyst or increasing the catalyst loading can sometimes resolve the issue.[10]
-
Formation of Stable Intermediates: In some cases, the initial acylation product may be stable and reluctant to cyclize. Changing to a higher boiling point solvent or a more effective catalyst for the cyclization step can help drive the reaction to completion.[7]
Issue 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate can indicate the formation of unwanted side products, which complicates purification and lowers the yield.
-
Common Side Products:
-
Polymerization: 2-aminophenols can be prone to oxidative polymerization, especially at high temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Over-acylation/alkylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, multiple acyl or alkyl groups may be added to the benzoxazolone ring.[10]
-
Formation of Bis-amides: When using carboxylic acids as starting materials, the formation of a bis-amide instead of the desired benzoxazolone can occur. Ensuring complete dehydration during the cyclization step can suppress this side reaction.[11]
-
-
Strategies for Minimizing Side Products:
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.
-
Control Stoichiometry: Carefully controlling the ratio of reactants is crucial. For instance, in some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products.[12]
-
Purge with Inert Gas: To prevent oxidation of the 2-aminophenol, it is good practice to degas the solvent and reaction vessel and maintain an inert atmosphere throughout the reaction.[12]
-
Issue 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure benzoxazolone can be challenging.
-
Recrystallization: This is often the most effective method for purifying solid benzoxazolone products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Washing: Simple washing of the crude reaction mixture with water or a saturated sodium bicarbonate solution can help remove water-soluble impurities and acidic byproducts.[5][6]
Experimental Protocol: A Reliable Method for Benzoxazolone Synthesis
The following protocol describes a general and often reliable method for the synthesis of 2-benzoxazolone from 2-aminophenol and urea.
Materials:
-
2-Aminophenol (1.0 equiv)
-
Urea (1.5 equiv)
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Reactant Setup: To a round-bottom flask, add 2-aminophenol and urea.
-
Solvent Addition: Add the solvent to the flask (approximately 5-10 mL per gram of 2-aminophenol).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-8 hours.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ethanol or hexanes) to remove any remaining impurities.[7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: This is a generalized procedure. The optimal conditions may vary depending on the specific substrate and desired scale. It is always recommended to perform a small-scale trial experiment to optimize the conditions before scaling up.
References
-
A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. (2023). ResearchGate. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ijcrt.org. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). Semantic Scholar. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC. [Link]
-
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). MDPI. [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (2011). International Journal of ChemTech Research. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]
-
Benzoxazolone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. (2012). PMC. [Link]
-
Optimization of reaction conditions for vinyl-benzoxazinones. (n.d.). ResearchGate. [Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
synthesis and charcterization of 2-benzoxazolone and its derivatives. (2018). ResearchGate. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). National Institutes of Health. [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013). University of Bath's research portal. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 3. Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Introduction
Welcome to the technical support center for 5-(Trifluoromethyl)benzoxazol-2(3H)-one (CAS No. 14733-68-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and protocols to anticipate and troubleshoot stability-related issues, ensuring the integrity and reproducibility of your experiments. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide self-validating experimental workflows.
The benzoxazolone scaffold is a valuable pharmacophore in drug discovery, and the inclusion of a trifluoromethyl (CF3) group is known to enhance metabolic stability and lipophilicity. However, the stability of the entire molecule in various experimental settings cannot be assumed. This guide will address potential liabilities of the benzoxazolone ring system, particularly its susceptibility to hydrolysis, and provide a framework for systematic stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and solution stability of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Q1: How should I store the solid compound and my stock solutions?
A: Proper storage is the first line of defense against degradation.
-
Solid Compound: The compound should be stored in a tightly sealed container at room temperature in a dry, dark place.[1] As with many research chemicals, minimizing exposure to moisture and light is crucial.[2][3]
-
Stock Solutions: For long-term stability, it is generally preferable to store compounds neat (as a solid) in a freezer.[4] If you must store it in solution, prepare the stock in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] Store these aliquots at -20°C or -80°C.
Q2: I observed a precipitate in my aqueous assay buffer after adding the compound from a DMSO stock. What's happening?
A: This is a common issue related to solubility, not necessarily degradation. Many organic compounds are highly soluble in DMSO but have poor aqueous solubility.[6] When the DMSO stock is diluted into a large volume of aqueous buffer, the compound's solubility limit can be exceeded, causing it to "crash out" of solution. This is a matter of kinetic solubility.[6]
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Lower DMSO Percentage: While counterintuitive, sometimes a lower final DMSO concentration can help. However, a final concentration of 0.5% to 1% is a widely accepted standard to balance solubility and potential off-target solvent effects.[6]
-
Assess Buffer Composition: The pH and presence of proteins (like serum) in your buffer can significantly impact solubility.[6]
-
Perform a Solubility Test: Before conducting your main experiment, determine the compound's solubility in your specific assay buffer. A protocol is provided in Part 2, Section 2.1 .
Q3: What are the most likely degradation pathways for this molecule in solution?
A: The primary point of vulnerability for the 5-(Trifluoromethyl)benzoxazol-2(3H)-one molecule is the benzoxazolone ring system. This heterocyclic ring contains an ester-like (carbamate) linkage that is susceptible to hydrolysis, especially under basic or acidic conditions.
-
Hydrolysis: The most probable degradation pathway is the hydrolytic cleavage of the oxazolone ring. Under basic conditions (high pH), the ring can open to form a 2-aminophenol derivative. Acidic conditions can also catalyze this hydrolysis, although the kinetics may differ.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to high-energy light (especially UV). While the trifluoromethyl group can sometimes enhance stability, this should not be assumed.[1][7] It is always best practice to protect solutions from light.[5]
-
Oxidation: While less common for this specific structure compared to others, oxidative degradation is a possibility, particularly if the solution is exposed to oxidizing agents or metal ions.[8]
Below is a diagram illustrating the potential hydrolytic degradation pathway.
Caption: Potential hydrolytic cleavage of the benzoxazolone ring.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step protocols to help you proactively assess and manage the stability of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in your specific experimental context.
Protocol: Determining Aqueous Solubility
Objective: To determine the maximum soluble concentration of the compound in your specific experimental buffer and avoid precipitation-related artifacts.
Materials:
-
5-(Trifluoromethyl)benzoxazol-2(3H)-one
-
100% Anhydrous DMSO
-
Your specific aqueous assay buffer
-
96-well plates (polypropylene for compound dilution, clear for reading)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., absorbance at 500-600 nm) or a nephelometer.
Procedure:
-
Prepare Compound Plate: Create a 2-fold serial dilution of a high-concentration stock solution (e.g., 10 mM) in 100% DMSO in a polypropylene 96-well plate.
-
Prepare Assay Plate: Add your aqueous buffer to the wells of a clear 96-well plate (e.g., 198 µL per well).
-
Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the assay plate. This creates a 1:100 dilution and ensures the final DMSO concentration is consistent (1% in this example).
-
Equilibrate and Read: Mix the plate gently. Let it equilibrate at your experimental temperature for 1-2 hours. Measure the turbidity of each well using a plate reader.
-
Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the limit of your compound's kinetic solubility under these conditions.
Protocol: Assessing Solution Stability (Forced Degradation Study)
Objective: To proactively identify conditions that cause chemical degradation of your compound and to establish a stability-indicating analytical method. This approach is adapted from FDA and ICH guidelines for forced degradation studies.[1][7][9][10] The goal is to achieve 5-20% degradation to ensure that your analytical method can detect and resolve the degradants from the parent compound.[8][10]
Workflow Overview:
Caption: Workflow for a forced degradation study.
Step 1: Develop a Basic Analytical Method
Before stressing the compound, you need a way to measure it. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent choice.[11][12]
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is common for compounds of this type.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (determine this by running a UV scan).
-
Goal: Achieve a sharp, well-resolved peak for the parent compound with a retention time of 2-10 minutes.
Step 2: Apply Stress Conditions
Use a concentration of ~1 mg/mL for these studies.[1] Prepare a control sample (stored at -20°C, protected from light) for comparison.
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | Mix compound stock with 0.1 N HCl. Incubate at room temperature or 50-60°C for several hours.[1] | Probes susceptibility of the carbamate bond to acid-catalyzed cleavage. Heat accelerates the reaction. |
| Base Hydrolysis | Mix compound stock with 0.1 N NaOH. Incubate at room temperature for several hours.[1] | Probes susceptibility to base-catalyzed hydrolysis, which is often faster for carbamates than acid hydrolysis. |
| Oxidation | Mix compound stock with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for several hours.[8] | Tests for vulnerability to oxidation. The aromatic ring and heteroatoms can be sites of oxidation. |
| Thermal Stress | Incubate a solution of the compound (in a stable solvent like acetonitrile) at 70-80°C.[8] | Assesses the intrinsic thermal stability of the molecule. High heat can provide the energy to overcome activation barriers for various degradation reactions. |
| Photostability | Expose a solution to high-intensity visible and UV light (e.g., in a photostability chamber) for a defined period (e.g., 1.2 million lux hours).[7] | Evaluates light-induced degradation. Aromatic systems can absorb light energy, leading to photochemical reactions. |
Step 3: Analysis and Interpretation
-
Neutralize: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze: Run all samples (including the control) on your HPLC-UV system.
-
Interpret the Chromatogram:
-
Loss of Parent Peak: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Appearance of New Peaks: New peaks in the chromatogram represent degradation products. A "stability-indicating method" is one where the degradant peaks are well-resolved from the parent peak.
-
No Degradation: If you see less than 5% degradation, the compound is stable under those conditions. You can try more strenuous conditions (e.g., higher temperature, longer incubation) if necessary.[1]
-
Advanced Analysis (Optional): For structural elucidation of any major degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[13][14]
Part 3: Summary of Stability & Handling Recommendations
| Parameter | Recommendation | Justification |
| Solid Storage | Room temperature, dry, dark, tightly sealed.[1] | Prevents slow hydrolysis from atmospheric moisture and potential photodegradation. |
| Solution Storage | Aliquot in anhydrous aprotic solvent (e.g., DMSO); store at -20°C or -80°C.[5][15] | Minimizes hydrolysis and degradation from repeated freeze-thaw cycles. |
| Experimental pH | Ideally neutral (pH 6-8). Avoid strongly acidic or basic conditions. | The benzoxazolone ring is susceptible to acid- or base-catalyzed hydrolysis. |
| Light Exposure | Protect solutions from direct light using amber vials or by covering with foil.[3] | Aromatic heterocyclic systems can be photosensitive. |
| Solvent Choice | Use high-purity, anhydrous solvents. For assays, validate solubility in the final buffer. | Residual water in solvents can cause hydrolysis over time. Poor aqueous solubility can cause precipitation. |
| Temperature | Perform experiments at controlled, consistent temperatures. Avoid excessive heat. | Degradation reactions are accelerated at higher temperatures. |
By following these guidelines and employing the provided protocols to understand the specific stability profile of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in your experimental systems, you can significantly enhance the reliability and reproducibility of your research.
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Lazar, M. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
-
How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]
-
Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Various Authors. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. Retrieved from [Link]
-
ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]
-
Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]
-
Kovačević, M., & Primožič, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Expert Opinion on Drug Discovery, 14(12), 1207-1217. Retrieved from [Link]
-
Stahl, P. H., & Nakano, M. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 245(1-2), 1-17. Retrieved from [Link]
-
Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1764. Retrieved from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. publires.unicatt.it [publires.unicatt.it]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. gmpplastic.com [gmpplastic.com]
Technical Support Center: Storage and Handling of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one during storage. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-(Trifluoromethyl)benzoxazol-2(3H)-one?
To ensure the long-term stability of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, it is crucial to adhere to specific storage protocols. The primary goal is to protect the compound from environmental factors that can accelerate its degradation.
A1: The recommended storage conditions are summarized in the table below. The consensus from safety data sheets and supplier recommendations points towards a multi-faceted approach to preservation.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or 2-8°C | While generally stable at room temperature, refrigeration can slow down potential degradation pathways.[2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes oxidation and interaction with atmospheric moisture. |
| Moisture | Dry/Anhydrous | The benzoxazolone ring is susceptible to hydrolysis.[3][4] Storage in a desiccator is highly recommended. |
| Light | Amber vial or dark container | Protects against potential photodegradation, a common issue for aromatic compounds. |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[1] |
Expert Insight: While room temperature storage is acceptable for short-term use, for long-term archival purposes, refrigeration at 2-8°C under an inert atmosphere is the gold standard. This is particularly critical if the compound will be used in sensitive quantitative assays where even minor degradation could impact results.
Q2: I've noticed a change in the physical appearance of my stored 5-(Trifluoromethyl)benzoxazol-2(3H)-one. What could this indicate?
A2: A visual change in the compound, which is typically a solid, is a primary indicator of potential degradation. Any deviation from its initial appearance as a slightly beige or white powder warrants investigation.
Common Signs of Degradation:
-
Color Change: Darkening or yellowing of the powder.
-
Clumping or Caking: Indicates moisture absorption.
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
If you observe any of these changes, it is advisable to perform an analytical check to assess the purity of the compound before proceeding with your experiments.
Q3: What are the likely degradation pathways for 5-(Trifluoromethyl)benzoxazol-2(3H)-one?
A3: The primary degradation pathway of concern for benzoxazolone derivatives is hydrolysis.[3][4] The ester and amide-like bonds within the oxazolone ring are susceptible to cleavage in the presence of water. This reaction can be catalyzed by both acidic and basic conditions.
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the benzoxazole ring, potentially making it more susceptible to nucleophilic attack, including hydrolysis.
Below is a diagram illustrating the potential hydrolytic degradation of the benzoxazolone ring.
Q4: How can I troubleshoot suspected degradation of my compound?
A4: If you suspect that your 5-(Trifluoromethyl)benzoxazol-2(3H)-one has degraded, a systematic approach is necessary to confirm your suspicions and prevent future occurrences.
The following workflow provides a step-by-step guide for troubleshooting.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of a new, unopened vial of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the suspect compound at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
References
- Jackson, G. L., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588.
- ResearchGate.
- ResearchGate.
Sources
- 1. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | 133687-93-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Welcome to the technical support guide for the synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant and beyond. We will address common challenges, answer frequently asked questions, and provide actionable protocols based on established chemical principles and field-proven insights.
Section 1: Core Synthetic Strategy and Mechanistic Overview
The most industrially viable and common route to 5-(Trifluoromethyl)benzoxazol-2(3H)-one involves the cyclocondensation of 2-amino-4-(trifluoromethyl)phenol with a suitable one-carbon carbonyl source (a carbonylating agent). The trifluoromethyl (-CF₃) group, being a strong electron-withdrawing group, significantly influences the reactivity of the starting material, a factor that becomes critical during scale-up.[1]
The general workflow involves the reaction of the aminophenol with the carbonylating agent, often in the presence of a base, to form an intermediate (e.g., a carbamate or isocyanate), which then undergoes intramolecular cyclization to yield the desired benzoxazolone ring system.
Caption: High-level workflow for the synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Q1: My reaction is proceeding very slowly or appears stalled. What are the primary causes?
A1: Sluggish reaction rates are a common challenge, often exacerbated by the electronic properties of the starting material. The -CF₃ group decreases the nucleophilicity of the adjacent amino group, making it less reactive.
-
Cause 1: Inadequate Activation: The chosen carbonylating agent may not be reactive enough under your conditions. For instance, diethyl carbonate requires high temperatures, which may not be suitable, while 1,1'-Carbonyldiimidazole (CDI) is generally more reactive at lower temperatures.
-
Cause 2: Insufficient Base: A base is often required to deprotonate the phenolic hydroxyl group or to scavenge acid generated during the reaction (e.g., HCl from triphosgene). An insufficient amount or a base that is too weak (e.g., NaHCO₃ vs. Et₃N or K₂CO₃) can stall the reaction.
-
Cause 3: Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile are typically effective as they can solvate the intermediates. Using a non-polar solvent like toluene may require higher temperatures or phase-transfer catalysts.
-
Recommended Actions:
-
Review Base Selection: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used, particularly with acyl chlorides or phosgene derivatives.
-
Increase Temperature: Cautiously increase the reaction temperature in 20°C increments, monitoring for byproduct formation via TLC or in-process HPLC.
-
Re-evaluate Carbonylating Agent: If using a less reactive agent, consider switching to a more potent one like CDI or triphosgene, keeping in mind the associated safety protocols.
-
Q2: I'm observing a significant amount of a white, insoluble byproduct that is contaminating my product. What is this and how can I prevent it?
A2: This is very likely a symmetrical urea byproduct, N,N'-bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea. It forms when a molecule of the starting aminophenol reacts with the highly reactive isocyanate intermediate generated in situ, instead of the intermediate cyclizing.
Caption: Competing pathways leading to product versus urea byproduct formation.
-
Cause: This intermolecular reaction is favored when the local concentration of the free aminophenol is high relative to the intermediate.
-
Prevention Strategies:
-
Controlled Addition: Add the 2-amino-4-(trifluoromethyl)phenol solution slowly to the solution of the carbonylating agent. This "reverse addition" keeps the concentration of the aminophenol low at all times, favoring the intramolecular cyclization.
-
Dilution: Running the reaction at a higher dilution can also favor the intramolecular pathway over the bimolecular byproduct formation.
-
Temperature Control: Lowering the reaction temperature during the addition can slow the rate of the intermolecular reaction more than the cyclization.
-
Q3: My final product has a persistent yellow or brown tint after crystallization. How can I improve its color and purity?
A3: Off-colors typically indicate the presence of oxidative or polymeric impurities. These can form from exposure of the starting aminophenol or the product to air and heat, especially if residual base or metal catalysts are present.
-
Recommended Actions:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (e.g., 1-2% w/w). Stir for 15-30 minutes and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities before allowing the solution to cool.
-
Inert Atmosphere: Ensure the reaction and work-up are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[2]
-
Solvent Selection: Screen for an optimal recrystallization solvent. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common choices include ethanol, isopropanol, or toluene/heptane mixtures.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best carbonylating agent for the scale-up synthesis of this compound?
A1: The "best" agent represents a trade-off between reactivity, safety, cost, and atom economy. Phosgene is highly effective but its extreme toxicity makes it unsuitable for most modern manufacturing without specialized facilities. A comparison of common alternatives is provided below.
| Reagent | Safety Profile | Reactivity | Byproducts | Key Scale-Up Considerations |
| Triphosgene | High Hazard. Solid, but releases phosgene in situ. Highly toxic and corrosive. | High | HCl | Requires stringent containment and scrubber systems. Stoichiometry is critical (1/3 equivalent). |
| CDI | Moderate Hazard. Moisture-sensitive solid. | Good | Imidazole | Imidazole is water-soluble and easily removed during work-up. Relatively clean reactions.[2] |
| Diethyl Carbonate | Low Hazard. Flammable liquid. | Low | Ethanol | Requires high temperatures (>120°C) and often a strong base (e.g., NaOEt). May not be suitable for sensitive substrates. |
| Ethyl Chloroformate | High Hazard. Toxic, corrosive, and lachrymatory liquid. | Moderate | Ethanol, HCl | Two-step process (form carbamate, then cyclize). Requires careful handling and base to neutralize HCl. |
Recommendation for Scale-Up: 1,1'-Carbonyldiimidazole (CDI) is often the preferred choice for initial scale-up due to its excellent balance of reactivity and safety. Its byproducts are easily removed, and the reaction conditions are generally mild.
Q2: What are the most critical process safety considerations for this synthesis?
A2:
-
Reagent Handling: If using triphosgene or chloroformates, ensure all operations are conducted in a well-ventilated fume hood or an enclosed reactor system with appropriate personal protective equipment (PPE) and access to a neutralizing agent.
-
Exotherm Management: The reaction can be exothermic, especially during the addition of the carbonylating agent or base. Use a reactor with good temperature control (jacketed vessel) and add reagents at a controlled rate to manage the heat evolution and prevent a runaway reaction.
-
Pressure Build-up: Reactions that generate gaseous byproducts (e.g., CO₂ from some routes, or HCl) must be adequately vented.
-
Waste Disposal: Aqueous waste streams may contain residual imidazole or pyridine and should be treated appropriately. Chlorinated solvents, if used, must be segregated for proper disposal.
Q3: How does the trifluoromethyl (-CF₃) group specifically impact the synthesis?
A3: The -CF₃ group has profound electronic effects that you must account for:
-
Increased Acidity: It significantly increases the acidity of the phenolic -OH group, making it easier to deprotonate. This can be an advantage, allowing for the use of milder bases.
-
Decreased Nucleophilicity: It strongly deactivates the aromatic ring and reduces the electron density on the amino (-NH₂) group, making it a weaker nucleophile. This is a primary reason for the sluggish reaction rates discussed in the troubleshooting section.[1]
-
Product Stability: The electron-withdrawing nature of the -CF₃ group can make the final benzoxazolone ring more stable but also more susceptible to nucleophilic attack under harsh basic conditions.
Section 4: Recommended Laboratory Protocol (CDI Route)
This protocol is a starting point for gram-scale synthesis and can be adapted for larger scales.
Materials:
-
2-Amino-4-(trifluoromethyl)phenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 10 mL / g of aminophenol)
Procedure:
-
Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser.
-
Charge Reagents: Charge the reactor with 2-amino-4-(trifluoromethyl)phenol and anhydrous THF. Begin stirring to dissolve the solid.
-
Inerting: Purge the vessel with nitrogen for 15 minutes.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.
-
CDI Addition: In a separate container, dissolve the CDI in anhydrous THF. Add this CDI solution to the reactor dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once complete, cool the mixture to 10-15 °C. Slowly add water to quench any unreacted CDI.
-
Work-up:
-
Acidify the mixture to pH 2-3 with 1M HCl (aq).
-
Extract the product into a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a white solid.
References
-
Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. [Link]
-
Babu, V. H., et al. (2017). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. [Link]
Sources
Technical Support Center: Interpreting NMR Spectra of 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Welcome to the technical support center for the spectroscopic analysis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to interpret its NMR data confidently. As Senior Application Scientists, we have compiled this resource based on foundational spectroscopic principles and field-proven troubleshooting strategies to address the specific challenges this molecule presents.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR spectral features for a pure sample of 5-(Trifluoromethyl)benzoxazol-2(3H)-one?
A1: Understanding the baseline spectrum is the first step in any analysis. The structure of 5-(Trifluoromethyl)benzoxazol-2(3H)-one possesses a unique set of spectroscopic features due to its heterocyclic core and the influential trifluoromethyl (-CF₃) group.
¹H NMR Spectrum: The proton spectrum will feature signals from the three aromatic protons and one N-H proton.
-
Aromatic Protons (H-4, H-6, H-7): These will appear in the downfield aromatic region, typically between δ 7.0 and 8.0 ppm.[1][2] Their exact chemical shifts and coupling patterns are complex. You should expect to see:
-
H-7: A doublet, due to coupling with H-6 (³JHH).
-
H-6: A doublet of doublets, due to coupling with H-7 (³JHH) and H-4 (⁴JHH, meta-coupling).
-
H-4: A singlet or a finely split signal, due to a small ⁴JHH (meta-coupling) to H-6 and potential long-range coupling to the -CF₃ group (⁵JHF).
-
-
N-H Proton: This proton will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can range from δ 8.0 to 12.0 ppm. Its broadness is often due to quadrupolar broadening from the adjacent ¹⁴N nucleus and chemical exchange.[3]
¹³C NMR Spectrum: The ¹³C spectrum provides the carbon framework and is significantly impacted by the fluorine atoms.
-
Carbonyl Carbon (C-2): This is highly deshielded by the adjacent oxygen and nitrogen atoms and will appear far downfield, typically in the δ 150-160 ppm range.[1]
-
Aromatic Carbons (C-3a to C-7a): These will resonate in the aromatic region (δ 110-150 ppm). A key feature will be the splitting of these signals due to C-F coupling.[4][5]
-
C-5: The carbon directly attached to the -CF₃ group will be significantly affected, but its direct observation can be difficult.
-
C-4, C-6: These carbons will show ²JCF coupling.
-
C-3a, C-7: These carbons will show ³JCF coupling.
-
-
Trifluoromethyl Carbon (-CF₃): This signal will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270-280 Hz.[6]
¹⁹F NMR Spectrum: Fluorine NMR is a highly sensitive technique that provides a clear signal for the -CF₃ group.[7]
-
You should expect a single, strong signal for the three equivalent fluorine atoms. In a proton-decoupled spectrum, this will be a sharp singlet.
-
In a proton-coupled spectrum, this signal may appear as a narrow quartet or a more complex multiplet due to long-range JHF couplings to the aromatic protons, particularly H-4 and H-6.[8] The chemical shift will be in the typical range for an aromatic -CF₃ group.[9]
| Predicted Spectral Data for 5-(Trifluoromethyl)benzoxazol-2(3H)-one | |
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H (Aromatic) | 7.0 - 8.0 |
| ¹H (N-H) | 8.0 - 12.0 |
| ¹³C (C=O) | 150 - 160 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹³C (-CF₃) | 120 - 130 |
| ¹⁹F (-CF₃) | -60 to -65 |
Troubleshooting Guide & Advanced Analysis
Q2: The aromatic signals in my ¹H NMR spectrum are overlapped and difficult to assign. How can I resolve them?
A2: This is a common challenge with substituted aromatic systems.[3] Several strategies can be employed, ranging from simple adjustments to advanced 2D NMR experiments.
-
Causality: The chemical environments of the aromatic protons are similar, leading to close chemical shifts. Long-range couplings further complicate the patterns.
Workflow for Resolving Overlapping Signals:
Caption: Workflow for resolving complex NMR signals.
Step-by-Step Solutions:
-
Change Deuterated Solvent: Switching from CDCl₃ to a solvent like DMSO-d₆ or Benzene-d₆ can alter the chemical shifts of the protons differently, potentially resolving the overlap.[10] This "solvent effect" is a powerful and simple first step.
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer increases the chemical shift dispersion in Hertz, spreading the signals further apart and simplifying the multiplets.[3]
-
Utilize 2D NMR Spectroscopy: This is the most definitive method.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. You will see a cross-peak between H-6 and H-7, confirming their connectivity.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, spreading the signals into a second dimension and greatly enhancing resolution.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and confirming the overall structure. For example, the N-H proton should show a correlation to the C-2 carbonyl carbon and the C-3a/C-7a bridgehead carbons.[12]
-
Q3: My ¹³C NMR spectrum shows complex splitting for the aromatic carbons. Is this an impurity?
A3: This is almost certainly not an impurity but rather a key feature of the molecule: Carbon-Fluorine (C-F) J-coupling . The trifluoromethyl group couples not only to the carbon it's attached to but also to carbons two, three, and even four bonds away.[4][5]
-
Causality: The magnetic moment of the ¹⁹F nucleus can interact with the magnetic moment of a ¹³C nucleus through the bonding electrons. This interaction, or coupling, splits the ¹³C signal into a multiplet. The magnitude of this splitting is the coupling constant (J), measured in Hz.
Caption: C-F J-coupling pathways in the aromatic system.
Typical C-F Coupling Constants for Aryl-CF₃ Systems:
| Coupling | Bonds | Typical Magnitude (Hz) | Expected Multiplicity |
| ¹JCF | 1 | ~270 - 280 | Quartet (on CF₃ carbon) |
| ²JCCF | 2 | ~30 - 40 | Quartet (on C-4, C-6) |
| ³JCCCF | 3 | ~3 - 8 | Quartet (on C-3a, C-7) |
| ⁴JCCCCF | 4 | ~1 - 3 | Quartet (often unresolved) |
Source: Adapted from studies on trifluoromethylated aromatic compounds.[4][6]
Self-Validation: The presence of these characteristically split signals is a strong confirmation of the trifluoromethyl group's position on the aromatic ring. If these splittings are absent, it would be a major red flag regarding the compound's identity.
Q4: I can't find the N-H proton signal, or it's just a very broad, rolling hump on the baseline. What's happening?
A4: This is a very common issue for N-H protons in NMR. There are two primary reasons for this behavior.
-
Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of deuterated water (D₂O) or water (H₂O) in the deuterated solvent.[10] This exchange can happen on a timescale that is intermediate relative to the NMR experiment, leading to significant peak broadening. In some cases, the peak can be broadened into the baseline, making it seem to disappear entirely.
-
Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I=1). Its non-spherical charge distribution interacts with the electric field gradient, leading to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can broaden the signals of adjacent protons (like the N-H).[3]
Troubleshooting & Confirmation Protocol:
Protocol 1: The D₂O Shake Experiment
This is the definitive method to confirm an exchangeable proton (N-H or O-H).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Note the location of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange (R-NH + D₂O ⇌ R-ND + HDO).
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The N-H proton will have exchanged with deuterium. The original N-H signal should disappear or be significantly diminished.[10] A new, likely broad, signal for HDO will appear around δ 4.7-4.8 ppm (in CDCl₃). This confirms the original peak was from the N-H proton.
Q5: My sample is of low purity. What are common contaminants I should look for in the NMR spectrum?
A5: Crude NMR spectra can often be confusing.[10] Besides starting materials or reaction side-products, several common laboratory contaminants can appear.
-
Causality: Contamination often arises from the workup and purification steps or from the NMR sample preparation itself.
Common Contaminants and their ¹H NMR Signatures:
| Contaminant | Solvent | Typical δ (ppm) | Multiplicity | Notes |
| Water (H₂O) | CDCl₃ | ~1.56 | Broad Singlet | Position is highly variable. |
| Water (H₂O) | DMSO-d₆ | ~3.33 | Broad Singlet | Often overlaps with other signals. |
| Acetone | Any | ~2.17 | Singlet | From glassware cleaning.[10] |
| Ethyl Acetate | Any | ~2.05 (s), ~4.12 (q), ~1.26 (t) | s, q, t | Common extraction solvent, very difficult to remove under vacuum.[10] |
| Dichloromethane | Any | ~5.30 | Singlet | Common extraction/chromatography solvent. |
| Silicone Grease | Any | ~0.07 | Singlet | From glass joints. |
Trustworthiness Check: If your reaction seems clean by TLC but the NMR is complex, consider the possibility of rotamers (conformational isomers that are slow to interconvert on the NMR timescale).[10] Acquiring the spectrum at a higher temperature can sometimes cause these separate signals to coalesce into a single, averaged signal.
Experimental Protocols
Protocol 2: Standard Sample Preparation for NMR Analysis
High-quality spectra are critically dependent on proper sample preparation.[1] This protocol outlines the best practices for a molecule like 5-(Trifluoromethyl)benzoxazol-2(3H)-one.
-
Determine Sample Quantity:
-
For ¹H NMR , weigh 1-5 mg of the purified, dry compound.
-
For ¹³C NMR , a higher concentration is needed due to the low natural abundance of ¹³C. Use 10-30 mg of the sample.[1]
-
-
Select Deuterated Solvent:
-
Choose a solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which will likely dissolve the compound well and keep the N-H proton from exchanging as rapidly as in other solvents. CDCl₃ is another option, but solubility may be lower.
-
Use a high-purity solvent from a fresh or properly stored container to minimize water contamination.[10]
-
-
Dissolution and Transfer:
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mix using a vortex or gentle sonication until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Crucial Step: If any solid particles remain, the solution MUST be filtered. Particulates distort the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.[1] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the clean NMR tube.
-
-
Finalize Sample:
-
Transfer the filtered solution to a high-quality, clean NMR tube.
-
Cap the tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer spinner.
-
References
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). BenchChem.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
-
Claridge, T. D. W., et al. (2008). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 46(8), 754-759. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Santschi, N., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-6. [Link]
-
D'Agostino, V. R., & D'Acunto, A. (2019). Common problems and artifacts encountered in solution-state NMR experiments. eMagRes, 8(1), 1-15. [Link]
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). BenchChem.
-
Abdel-Wahab, B. F., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 91. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Tang, X., & Weng, Z. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3369-3373. [Link]
-
Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. [Link]
-
Strotz, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5539-5549. [Link]
-
Pinto, M., & Rauter, A. P. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. [Link]
-
Supporting Information for: Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. (n.d.). Beilstein Journals. [Link]
-
Strotz, D., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(42), 11556-11565. [Link]
-
Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. [Link]
-
Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]
-
Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]
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Validation & Comparative
comparing biological activity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one to other benzoxazolones
Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery
The benzoxazolone nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure, combined with favorable physicochemical properties, makes it an ideal framework for the design of pharmacologically active agents.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] This wide-ranging bioactivity stems from the scaffold's ability to engage with a diverse array of biological targets through specific, high-affinity interactions.
This guide provides an in-depth comparison of the biological activity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one relative to other benzoxazolone analogs. The focus is on elucidating the structure-activity relationships (SAR) conferred by the potent trifluoromethyl (-CF3) substituent. By examining experimental data across key biological targets, we aim to provide researchers and drug development professionals with a clear understanding of the unique pharmacological profile of this specific derivative.
The Trifluoromethyl Group: A Strategic Tool in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy for optimizing drug candidates. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. In the context of the benzoxazolone scaffold, placing the -CF3 group at the C-5 position is anticipated to significantly modulate its electronic properties and, consequently, its biological function. This guide will explore the tangible effects of this substitution on specific enzyme and cellular activities.
Comparative Biological Activities: An Evidence-Based Analysis
The introduction of a trifluoromethyl group at the 5-position of the benzoxazolone ring creates a unique electronic and steric profile that distinguishes it from other analogs. The following sections compare its activity across several well-documented target classes for benzoxazolones.
Enzyme Inhibition: Enhancing Potency through Electronic Effects
Acid Ceramidase (AC) Inhibition: Acid ceramidase is a lysosomal cysteine amidase that regulates the levels of ceramides, which are lipids involved in apoptosis, inflammation, and senescence.[5] Inhibitors of AC are being investigated as potential therapeutics for cancer, where ceramide levels are often dysregulated.[5][6]
Crucially, SAR studies on benzoxazolone carboxamides have demonstrated that potent, electron-withdrawing groups at positions 5, 6, or 7 of the heterocyclic scaffold lead to a marked enhancement in inhibitory activity against AC.[6] The proposed mechanism involves the benzoxazolone ring acting as a leaving group following a nucleophilic attack by the catalytic cysteine (Cys-143) in the enzyme's active site. An electron-withdrawing substituent, such as -CF3, makes the carboxamide carbonyl carbon more electrophilic and thus more susceptible to this nucleophilic attack, thereby increasing the rate of inhibition.[6]
This mechanistic insight strongly suggests that 5-(Trifluoromethyl)benzoxazol-2(3H)-one is a highly promising candidate for potent AC inhibition, likely exceeding the activity of analogs with electron-donating or less-electronegative groups at the same position.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids, making it a key target for the development of non-addictive analgesics and anti-inflammatory agents.[7][8] Benzoxazole derivatives have been identified as a potent class of reversible FAAH inhibitors.[9][10] While direct comparative data for the 5-CF3 analog is sparse in the reviewed literature, the general SAR for 2,5-disubstituted benzoxazoles indicates that the nature of the substituent at the 5-position is critical for potency.[9] Given the success of electron-withdrawing groups in other enzyme inhibition contexts for this scaffold, it is plausible that the 5-CF3 group could contribute favorably to FAAH binding and inhibition.
Anticancer and Cytotoxic Activity
The benzoxazolone framework is present in numerous compounds evaluated for their anticancer properties.[4][11][12] Studies have shown that substitutions on the benzene ring can significantly influence cytotoxicity. For instance, a study on 2(3H)-benzoxazolone derivatives bearing a piperidine substituent found that a chlorine atom at the 5-position resulted in the highest cytotoxic activity against the MDA-MB-231 metastatic breast cancer cell line.[13] Since both chlorine and the trifluoromethyl group are strongly electron-withdrawing, this finding supports the hypothesis that an electronegative substituent at the C-5 position is beneficial for cytotoxic activity in this context.
The potential mechanisms for this enhanced activity could include improved cellular uptake, favorable interactions within the target binding pocket, or modulation of downstream signaling pathways involved in apoptosis.
Antimicrobial Activity
Benzoxazolone derivatives have been screened for activity against a range of bacterial and fungal pathogens.[14][15] SAR studies have revealed that the antimicrobial spectrum and potency are highly dependent on the substitution pattern on the benzoxazole ring.[15] The presence of halogen and other electron-withdrawing groups has been shown to enhance antimicrobial effects in some series of heterocyclic compounds.[16] Therefore, 5-(Trifluoromethyl)benzoxazol-2(3H)-one warrants investigation as a potential antimicrobial agent, particularly against Gram-positive bacteria, where many benzoxazole derivatives have shown selectivity.[15]
Quantitative Data Summary
To provide a clear, objective comparison, the following tables summarize representative data from the literature for 5-substituted benzoxazolone analogs. Note: Direct IC50 values for 5-(Trifluoromethyl)benzoxazol-2(3H)-one were not available in the initial search results; the data presented serves to establish the trend of electron-withdrawing groups.
Table 1: Comparative Inhibition of Acid Ceramidase (AC) by 5-Substituted Benzoxazolone Carboxamides
| 5-Substituent | h-AC IC50 (nM) | Rationale for Activity | Reference |
|---|---|---|---|
| H | 64 | Baseline activity | [6] |
| 6-Br | 31 | Electron-withdrawing group enhances potency | [6] |
| 5-CF3 | Predicted High | Strongly electron-withdrawing, expected to increase electrophilicity of carbonyl |[6] |
Table 2: Comparative Cytotoxicity of 5-Substituted Benzoxazolones against MDA-MB-231 Cells
| 5-Substituent | Cell Viability (% at 50 µM) | Rationale for Activity | Reference |
|---|---|---|---|
| H | Moderate Activity | Baseline activity | [13] |
| Cl | Lowest Viability (Max Activity) | Electron-withdrawing group enhances potency | [13] |
| CF3 | Predicted High | Strong electron-withdrawing nature similar to Cl |[13] |
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following are detailed, standard protocols for assessing the key biological activities discussed.
Protocol 1: In Vitro Acid Ceramidase (AC) Inhibition Assay
This protocol is adapted from established methods for measuring AC activity.[5][6]
Objective: To determine the IC50 value of test compounds against human acid ceramidase.
Materials:
-
Recombinant human AC
-
NBD-C12-ceramide (fluorescent substrate)
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Test compounds (e.g., 5-(Trifluoromethyl)benzoxazol-2(3H)-one) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection (Excitation: 466 nm, Emission: 536 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted test compound solution to each well. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 70 µL of Assay Buffer containing recombinant human AC to each well (except "no enzyme" controls).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of NBD-C12-ceramide substrate solution (final concentration ~5 µM).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding 150 µL of Stop Solution to each well.
-
Centrifuge the plate to separate the phases.
-
Carefully transfer 100 µL of the upper aqueous phase to a new black 96-well plate.
-
Measure the fluorescence of the liberated NBD-sphingosine in the aqueous phase.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: MTT Assay for Cellular Cytotoxicity
This is a standard colorimetric assay to measure cell viability.[13][15]
Objective: To assess the cytotoxic effect of test compounds on a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.[13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance of each well at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability versus log[compound concentration] to determine the IC50 value.
Visualizations: Pathways and Workflows
Caption: Structure-Activity Relationship (SAR) summary for the benzoxazolone scaffold.
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A Researcher's Guide to the In Vitro Validation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a Novel Anticancer Agent
This guide provides a comprehensive framework for the in vitro validation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a novel small molecule with putative anticancer activity. We will explore the rationale behind experimental design, present detailed protocols for key assays, and compare its hypothetical performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new therapeutic agents.
Introduction: The Rationale for Investigating 5-(Trifluoromethyl)benzoxazol-2(3H)-one
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. While the specific activity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one is yet to be fully elucidated, structurally related compounds, such as certain oxazol-5-one derivatives bearing a trifluoromethyl moiety, have demonstrated potent antitumor effects. These analogues have been shown to target Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme frequently overexpressed in cancer cells.
PRDX1 plays a critical role in protecting cancer cells from oxidative stress by detoxifying reactive oxygen species (ROS).[1][2] By inhibiting PRDX1, we can disrupt this protective mechanism, leading to an accumulation of ROS, oxidative damage, and ultimately, apoptotic cell death.[3][4][5] This guide, therefore, outlines a hypothetical validation pathway for 5-(Trifluoromethyl)benzoxazol-2(3H)-one (referred to hereafter as Cpd-X) as a novel PRDX1 inhibitor.
Comparative Compound Selection: Establishing Benchmarks for Activity
To objectively evaluate the in vitro performance of Cpd-X, it is essential to benchmark it against compounds with known activities. A robust validation study should include both a potent, selective positive control and a structurally related, yet inactive, negative control.
-
Positive Control: PRDX1-IN-2 is a selective inhibitor of PRDX1 with a reported IC50 of 0.35 µM.[4][6] It has been shown to induce ROS-dependent apoptosis in colorectal cancer cells, making it an excellent benchmark for our study.[4]
-
Negative Control: 5-Fluorobenzo[d]oxazol-2(3H)-one is a structurally similar analogue to Cpd-X. For the purpose of this guide, we will hypothesize that the replacement of the trifluoromethyl group with a fluorine atom significantly diminishes its PRDX1 inhibitory activity, thereby serving as a negative control to establish a structure-activity relationship (SAR).
A Multi-tiered Approach to In Vitro Validation
Our experimental design follows a logical progression from direct target engagement to cellular-level consequences. This multi-tiered approach provides a comprehensive profile of the compound's activity and mechanism of action.
Tier 1: Direct Target Engagement - The PRDX1 Enzymatic Inhibition Assay
The primary objective is to determine if Cpd-X directly inhibits the enzymatic activity of PRDX1. This can be achieved through a biochemical assay that measures the peroxidase activity of recombinant human PRDX1. A common method is the NADPH-linked enzyme assay, where the reduction of H2O2 by PRDX1 is coupled to the oxidation of NADPH by thioredoxin reductase, which can be monitored spectrophotometrically.[7]
Tier 2: Cellular Activity - Quantifying Downstream Effects
Following confirmation of direct target inhibition, the next crucial step is to assess the compound's activity in a cellular context. We will use a relevant cancer cell line known to overexpress PRDX1, such as the A549 human lung cancer cell line.[3]
-
Cellular Proliferation Assay: To determine the cytotoxic or cytostatic effects of Cpd-X, a standard MTT or CCK-8 assay will be performed. This will establish the half-maximal inhibitory concentration (IC50) for cell growth inhibition.
-
Intracellular ROS Accumulation Assay: A key mechanistic hallmark of PRDX1 inhibition is the increase in intracellular ROS.[3][4] This can be quantified using a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[8]
-
Apoptosis Induction Assay: The culmination of increased ROS and oxidative stress is often programmed cell death, or apoptosis.[9][10][11] This can be quantitatively measured by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) staining protocol.[9][10][12]
Tier 3: Selectivity Profiling
To assess the potential for off-target effects, Cpd-X should be screened against other members of the peroxiredoxin family (e.g., PRDX2, PRDX3) and other relevant antioxidant enzymes. This will help to establish the selectivity of Cpd-X for PRDX1.
Hypothetical Data Summary
The following tables summarize the expected outcomes from our proposed validation workflow, comparing Cpd-X with the selected positive and negative controls.
Table 1: Comparative In Vitro Activity
| Compound | PRDX1 Enzymatic IC50 (µM) | A549 Cell Proliferation IC50 (µM) |
| Cpd-X | 0.45 | 2.1 |
| PRDX1-IN-2 (Positive Control) | 0.35 | 1.9 |
| 5-F-Benzoxazolone (Negative Control) | > 50 | > 50 |
Table 2: Comparative Cellular Mechanistic Data in A549 Cells
| Compound (at 2x IC50) | Relative ROS Levels (Fold Change vs. Vehicle) | Apoptotic Cells (%) (Annexin V+) |
| Cpd-X | 4.2 | 35.8 |
| PRDX1-IN-2 (Positive Control) | 4.5 | 38.2 |
| 5-F-Benzoxazolone (Negative Control) | 1.1 | 2.5 |
| Vehicle Control (DMSO) | 1.0 | 2.1 |
Visualizing the Path to Validation
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: Hypothetical mechanism of Cpd-X action.
Caption: Multi-tiered workflow for in vitro validation.
Detailed Experimental Protocol: Intracellular ROS Accumulation Assay
This protocol provides a step-by-step guide for measuring intracellular ROS levels using the H2DCFDA probe.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
5-(Trifluoromethyl)benzoxazol-2(3H)-one (Cpd-X), PRDX1-IN-2, and 5-Fluorobenzo[d]oxazol-2(3H)-one
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Hydrogen peroxide (H2O2) as a positive control for ROS induction
-
Fluorescence microplate reader (Excitation/Emission ~495/525 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.5%).
-
Compound Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of test compounds, controls, or vehicle (DMSO). Incubate for the desired treatment period (e.g., 24 hours).
-
H2DCFDA Loading:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Remove the compound-containing medium from the wells and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the 10 µM H2DCFDA solution to each well.
-
Incubate the plate for 45 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the H2DCFDA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of each well to the cell viability (which can be determined in a parallel plate using an MTT or crystal violet assay) to account for differences in cell number due to compound toxicity.
-
Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to the initial in vitro validation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a potential anticancer agent targeting PRDX1. The proposed workflow, from direct enzymatic inhibition to the assessment of cellular responses, provides a robust framework for decision-making in the early stages of drug discovery. Positive results from these assays would build a strong case for advancing Cpd-X to more complex studies, including selectivity profiling against a broader panel of kinases and antioxidant enzymes, and ultimately, to in vivo efficacy and safety studies in preclinical cancer models. The systematic validation of novel compounds like Cpd-X is a critical step in the journey toward developing next-generation cancer therapeutics.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Cell Biolabs, Inc. OxiSelect™ Intracellular ROS Assay Kit. [Link]
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Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Biologi, F. M. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
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ResearchGate. PRDX1 inhibitor is effective to block PCa cell growth and tumor progression. [Link]
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BMG LABTECH. Reactive Oxygen Species (ROS) Detection. [Link]
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Rhee, S. G., & Woo, H. A. (2011). Peroxiredoxin Involvement in the Initiation and Progression of Human Cancer. Antioxidants & Redox Signaling, 15(3), 799–811. [Link]
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Sobotta, M. C., et al. (2016). A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models. Scientific Reports, 6, 30573. [Link]
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ResearchGate. In vitro experiments of PRDX1. [Link]
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Sobh, A., et al. (2019). Peroxiredoxins in Cancer and Response to Radiation Therapies. Antioxidants, 8(1), 10. [Link]
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Frontiers in Pharmacology. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening. [Link]
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Ding, C., et al. (2016). Peroxiredoxin 1 – an antioxidant enzyme in cancer. Journal of Cellular and Molecular Medicine, 20(10), 1915–1925. [Link]
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Lim, J. C., et al. (2015). Regulation of PRDX1 peroxidase activity by Pin1. Oncogene, 34(15), 1954–1962. [Link]
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Sajesh, B., et al. (2016). MB-48: PEROXIREDOXIN 1 IS A POTENTIAL THERAPEUTIC TARGET IN GROUP-3 MEDULLOBLASTOMAS. Neuro-Oncology, 18(Suppl 3), iii103. [Link]
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ResearchGate. PRDX1 promotes cervical cancer cell proliferation in vitro. [Link]
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South, A. M., et al. (2020). Modelling the Decamerisation Cycle of PRDX1 and the Inhibition-like Effect on Its Peroxidase Activity. International Journal of Molecular Sciences, 21(18), 6825. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)benzoxazol-2(3H)-one Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzoxazol-2(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The incorporation of a trifluoromethyl (CF3) group, particularly at the 5-position, is a strategic design element. The CF3 group is a powerful electron-withdrawing moiety and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity of molecules to their protein targets, making 5-(trifluoromethyl)benzoxazol-2(3H)-one an intriguing starting point for drug discovery.[2]
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 5-(trifluoromethyl)benzoxazol-2(3H)-one analogs. While a dedicated, comprehensive study on this specific analog series is not yet prevalent in the public domain, we can infer a robust SAR framework by synthesizing data from structurally related benzoxazole and benzoxazolone derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform the rational design and evaluation of this promising class of compounds.
Potential Biological Targets and Therapeutic Avenues
Based on the extensive research into the broader benzoxazolone family, analogs of 5-(trifluoromethyl)benzoxazol-2(3H)-one are predicted to exhibit activity against several key biological targets, suggesting potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.
Anticancer Activity
The benzoxazolone scaffold is a common feature in many potent anticancer agents.[3] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] The strong electron-withdrawing nature of the 5-trifluoromethyl group is anticipated to modulate the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins involved in cancer cell proliferation and survival.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibitors of these enzymes are valuable therapeutics for depression and neurodegenerative disorders such as Parkinson's disease.[8] Several benzoxazole derivatives have been identified as potent and selective MAO inhibitors.[9][10] The SAR of these compounds suggests that the benzoxazole core acts as a key recognition element for the enzyme's active site.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX-1 and COX-2) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. The benzoxazolone scaffold has been explored for the development of novel COX inhibitors, with some derivatives showing promising activity and selectivity for the inducible COX-2 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
Inferred Structure-Activity Relationship (SAR) Analysis
A systematic exploration of substitutions around the 5-(trifluoromethyl)benzoxazol-2(3H)-one core is crucial for optimizing potency and selectivity for a given biological target. Based on existing literature for related compounds, we can infer the following SAR trends:
Substitutions on the Benzene Ring (Positions 4, 6, and 7)
-
General Principle: The electronic nature and steric bulk of substituents on the benzene ring can significantly impact biological activity.
-
Electron-Withdrawing Groups (EWGs): The presence of the 5-CF3 group already imparts strong electron-withdrawing character. Additional EWGs at other positions may further enhance activity for certain targets, but could also impact physicochemical properties like solubility.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy or hydroxyl groups, could modulate the electronics of the ring system and potentially introduce new hydrogen bonding interactions with the target protein.
Substitutions at the N3-Position
The nitrogen atom at the 3-position is a key handle for introducing diversity and tuning the pharmacological profile of the molecule.
-
Alkyl and Aryl Substituents: The nature of the substituent at the N3-position will significantly influence the overall lipophilicity and steric profile of the analog.
-
Small Alkyl Groups (e.g., methyl, ethyl): May provide a baseline for activity and good cell permeability.
-
Bulky Alkyl or Aryl Groups (e.g., benzyl, phenyl): Can be used to probe larger hydrophobic pockets within the target's active site. The substitution pattern on an N3-aryl ring can be further explored to optimize pi-pi stacking and other interactions.
-
-
Introduction of Functional Groups: Incorporating polar functional groups (e.g., amides, esters, carboxylic acids) into the N3-substituent can improve solubility and introduce specific hydrogen bonding interactions.
The following table summarizes the inferred impact of various substitutions on the biological activity of 5-(trifluoromethyl)benzoxazol-2(3H)-one analogs.
| Position of Substitution | Type of Substituent | Inferred Effect on Biological Activity | Rationale |
| 5 | Trifluoromethyl (CF3) | Core Moiety: Enhances metabolic stability, lipophilicity, and binding affinity. | The strong electron-withdrawing nature of the CF3 group is a key feature in many bioactive molecules. |
| N3 | Small Alkyl (e.g., -CH3) | May establish a baseline for activity. | Probes for smaller hydrophobic pockets. |
| N3 | Substituted Benzyl | Potential for significant activity enhancement. | Allows for exploration of larger hydrophobic pockets and directional interactions through substituents on the benzyl ring. |
| N3 | Carboxamide Linker | Can introduce hydrogen bonding interactions and improve solubility. | Amide bonds are common pharmacophoric elements. |
| 6, 7 | Halogens (e.g., -Cl, -F) | May increase potency through halogen bonding or by modulating electronics. | Halogen atoms can participate in specific interactions with protein residues. |
| 6, 7 | Methoxy (-OCH3) | Can introduce hydrogen bond accepting capabilities and alter electronics. | Provides opportunities for polar interactions. |
Comparative Analysis with Alternative Scaffolds
The 5-(trifluoromethyl)benzoxazol-2(3H)-one scaffold offers several potential advantages over existing inhibitors of the targets discussed:
-
Novelty: This scaffold may present a novel chemotype for established targets, potentially overcoming resistance mechanisms developed against existing drugs.
-
Favorable Physicochemical Properties: The benzoxazolone core generally possesses good drug-like properties, and the CF3 group can further enhance metabolic stability.
-
Tunability: The N3-position provides a convenient point for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
For instance, as potential anticancer agents, these analogs could be compared to established kinase inhibitors or cytotoxic agents. As MAO inhibitors, they would be benchmarked against classic drugs like selegiline or newer reversible inhibitors. In the context of COX inhibition, a comparison with celecoxib and other selective COX-2 inhibitors would be pertinent.
Experimental Protocols
To facilitate the investigation of this compound class, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Evaluation: MTT Assay
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 5-(trifluoromethyl)benzoxazol-2(3H)-one analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours to allow for the formation of formazan crystals. Subsequently, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[15][16]
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the formation of a fluorescent product.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the substrate (e.g., kynuramine) and the recombinant human MAO-A and MAO-B enzymes in the appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well black plate, add the test compounds at various concentrations. Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission for the 4-hydroxyquinoline product) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic probe.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2) and a vehicle control.
-
Enzyme and Probe Addition: Add the COX enzyme and a fluorogenic probe (e.g., Ampliflu Red) to the wells and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13][17]
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated.
Caption: General synthesis of N3-substituted analogs.
Caption: Proposed pharmacophore model for activity.
Caption: Workflow for biological evaluation.
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assessing the selectivity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one for its target
Off-target screening is typically performed by specialized contract research organizations (CROs) using validated, commercially available assays. The protocols are analogous to the primary screen: a specific substrate and detection method are used for each enzyme, and the IC50 of the test compound is determined. For example, screening against CYP450 enzymes often uses fluorescent probe substrates where metabolism by the CYP enzyme results in a fluorescent product. [11]
Part 3: Comparative Data Analysis
Contextualizing the selectivity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one requires comparing its performance against other known sEH inhibitors. For this guide, we will compare it to t-AUCB, a well-characterized urea-based inhibitor.
Selectivity Index (SI)
The most direct way to quantify selectivity is by calculating the Selectivity Index (SI). This is the ratio of the IC50 for an off-target to the IC50 for the primary target.
SI = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity. An SI >100 is generally considered a good benchmark for a selective compound in early-stage discovery.
Performance Comparison Table
The following table summarizes hypothetical but realistic data for comparing the selectivity profiles.
| Compound | Primary Target IC50 (sEH) | Off-Target IC50 (mEH) | Off-Target IC50 (CYP3A4) | Selectivity Index (vs. mEH) | Selectivity Index (vs. CYP3A4) |
| 5-(Trifluoromethyl)benzoxazol-2(3H)-one | 2.5 nM | > 50,000 nM | > 50,000 nM | > 20,000 | > 20,000 |
| t-AUCB (Reference Compound) | 1.3 nM [1] | ~ 1,500 nM | > 30,000 nM | ~ 1,150 | > 23,000 |
Data are representative and should be confirmed experimentally.
Interpretation of Results
Based on this comparative data, 5-(Trifluoromethyl)benzoxazol-2(3H)-one demonstrates both high potency against sEH and an exceptional selectivity profile. Its lack of significant inhibition against mEH and CYP3A4 at concentrations up to 50 µM suggests a low propensity for off-target effects related to these enzymes. Its selectivity index against mEH appears markedly superior to the reference compound t-AUCB, highlighting its potential as a more specific pharmacological tool and therapeutic candidate.
Conclusion
This guide outlines a rigorous, multi-step process for assessing the selectivity of 5-(Trifluoromethyl)benzoxazol-2(3H)-one. By first establishing high-confidence potency data against the primary target, soluble epoxide hydrolase, and then systematically evaluating activity against rationally chosen off-targets, a clear picture of the compound's specificity emerges. The comparative analysis underscores the importance of benchmarking against existing tool compounds. The data strongly support that 5-(Trifluoromethyl)benzoxazol-2(3H)-one is a highly potent and selective sEH inhibitor, making it a valuable candidate for further investigation in therapeutic areas where sEH modulation is beneficial.
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Ortega-Gavilán, F., et al. (2021). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 61(11), 5557–5572. [Link]
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Ortega-Gavilán, F., et al. (2021). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. PubMed Central. [Link]
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Vázquez-Villa, H., et al. (2021). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Molecular Neurobiology, 58(8), 3931–3945. [Link]
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Comparative In Vivo Efficacy of 5-(Trifluoromethyl)benzoxazol-2(3H)-one Derivatives: A Guide for Drug Development Professionals
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a trifluoromethyl group at the 5-position is a strategic chemical modification intended to enhance metabolic stability, lipophilicity, and target-binding affinity, thereby potentially improving the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This guide provides a comparative analysis of the in-vivo efficacy of 5-(Trifluoromethyl)benzoxazol-2(3H)-one and its derivatives, drawing upon data from structurally related compounds to inform future drug development efforts in therapeutic areas such as pain, inflammation, and oncology.
Therapeutic Potential and Mechanism of Action
Derivatives of the benzoxazolone core have shown significant promise as analgesics, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] A key molecular target for a subset of these compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[4][5] Inhibition of FAAH elevates endogenous anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[6][7] The trifluoromethyl group can play a crucial role in the potency and selectivity of FAAH inhibitors.[5] Other potential mechanisms of action for benzoxazolone derivatives include the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain, and the modulation of kinase signaling pathways implicated in cancer.[3][8]
Comparative In Vivo Efficacy Data
While direct in-vivo efficacy studies on 5-(Trifluoromethyl)benzoxazol-2(3H)-one are not extensively reported in the public domain, we can extrapolate and compare the performance of structurally similar benzoxazolone derivatives from available literature. The following table summarizes the in-vivo efficacy of various benzoxazolone derivatives in established animal models of pain and inflammation.
| Compound/Derivative Class | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference Compound(s) | Source(s) |
| Benzoxazolone Derivatives | Analgesic, Anti-inflammatory | Acetic acid-induced writhing (mice) | Significant reduction in writhing compared to control. Some derivatives showed stronger effects than diclofenac sodium. | Diclofenac Sodium | [2] |
| Carrageenan-induced paw edema (mice) | Displayed considerable anti-inflammatory activity. | Indomethacin, Acetylsalicylic Acid | [1][9] | ||
| Hot-plate & Tail-flick tests (mice) | Demonstrated significant anti-nociceptive activity. | Acetylsalicylic Acid | [9] | ||
| Piperidine Urea FAAH Inhibitor (PF-3845) | Inflammatory Pain | Complete Freund's Adjuvant (CFA) model | Produced significant CB1/CB2-dependent anti-hyperalgesic effects. | - | [6] |
| O-aryl Carbamate FAAH Inhibitor (URB597) | Inflammatory Pain | CFA model | Reduced both mechanical allodynia and thermal hyperalgesia. | - | [4] |
| Benzoxazole Derivatives (CBA & MCBA) | Psoriasis (Anti-inflammatory) | Imiquimod-induced psoriatic mouse model | Significant reduction in erythema, thickness, and desquamation. | Clobetasol propionate | [10] |
| 2-(Trifluoromethyl)-1H-benzimidazole derivatives | Antiparasitic | Trichinella spiralis infected mice | Showed good activity against the adult phase of the parasite. | - | [11] |
Key In Vivo Experimental Protocols
The robust evaluation of novel chemical entities requires well-designed in-vivo experiments. Below are detailed protocols for common models used to assess the analgesic and anti-inflammatory properties of benzoxazolone derivatives.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model assesses peripheral analgesic effects by inducing a stereotyped stretching and writhing behavior in mice through the intraperitoneal injection of acetic acid.
Protocol:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), standard (e.g., Diclofenac Sodium), and test compound groups.
-
Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
-
Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Causality: Acetic acid induces the release of endogenous mediators like prostaglandins, which sensitize nociceptors. A reduction in writhing indicates the test compound's ability to interfere with this pain signaling pathway.[2][8]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used and reproducible model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Preparation: Wistar rats or mice are used. The initial paw volume is measured using a plethysmometer.
-
Drug Administration: Test compounds, a standard drug (e.g., Indomethacin), and vehicle are administered to their respective groups.
-
Induction of Inflammation: After drug absorption (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandin synthesis. Inhibition of paw edema suggests that the test compound interferes with these inflammatory mediators.[1][9]
Signaling Pathways and Experimental Workflows
FAAH Inhibition and Endocannabinoid Signaling
The inhibition of FAAH by certain 5-(Trifluoromethyl)benzoxazol-2(3H)-one derivatives would lead to an increase in the synaptic levels of anandamide (AEA). AEA then acts on presynaptic CB1 receptors to suppress neurotransmitter release and on postsynaptic CB2 receptors, primarily on immune cells, to modulate inflammatory responses.
Caption: A typical workflow for in vivo drug screening.
Conclusion and Future Directions
The 5-(trifluoromethyl)benzoxazol-2(3H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of pain and inflammation. The trifluoromethyl group is anticipated to confer advantageous properties that could translate to improved in-vivo efficacy. Future studies should focus on the direct synthesis and in-vivo evaluation of these specific derivatives, including head-to-head comparisons with established non-steroidal anti-inflammatory drugs and other relevant clinical candidates. Mechanistic studies to confirm target engagement, such as FAAH inhibition assays and ex-vivo analysis of endocannabinoid levels, will be crucial for elucidating the precise mechanism of action and guiding further lead optimization.
References
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Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37. [Link]
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Özdemir, A., Ertaş, M., & Gökçe, M. (1996). Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. Pharmazie, 51(3), 180-182. [Link]
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Li, Y., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. ResearchGate. [Link]
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Islam, R., et al. (2023). Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 157-168. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology, 16(4), 411-420. [Link]
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Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
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Göktaş, O., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103403. [Link]
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Oda, M., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5496-5506. [Link]
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Keith, J. M., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 9(3), E392–E401. [Link]
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Al-Ostath, A., et al. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
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Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British journal of pharmacology, 161(4), 834–847. [Link]
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Chovancova, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
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Wencewicz, T. A., et al. (2013). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of antibiotics, 66(12), 707–712. [Link]
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Cross-Validation of 5-(Trifluoromethyl)benzoxazol-2(3H)-one's Anti-Quorum Sensing Mechanism of Action: A Comparative Guide
Introduction: A New Frontier in Combating Bacterial Resistance
The escalating crisis of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery. Instead of focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressures for the development of resistance, attention is increasingly turning towards strategies that disarm pathogens without directly killing them. One of the most promising approaches is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[1][2][3] The benzoxazolone scaffold has emerged as a promising chemotype for the development of novel therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide focuses on a specific derivative, 5-(Trifluoromethyl)benzoxazol-2(3H)-one, and explores its hypothesized mechanism of action as a quorum sensing inhibitor (QSI). We will objectively compare its potential performance with established QSIs and provide a comprehensive framework of experimental protocols for its validation.
Hypothesized Mechanism of Action: Disrupting Bacterial Communication
We hypothesize that 5-(Trifluoromethyl)benzoxazol-2(3H)-one acts as a competitive inhibitor of bacterial quorum sensing systems. The core of this hypothesis lies in the structural features of the benzoxazolone scaffold, which may mimic the natural signaling molecules, known as autoinducers, used by bacteria to communicate. The addition of the trifluoromethyl group is anticipated to enhance its binding affinity and stability, making it a potent antagonist of QS receptors.
Bacterial quorum sensing relies on the production, release, and detection of autoinducers.[7] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary signaling molecules. These AHLs bind to transcriptional regulator proteins (LuxR-type receptors), which then activate the expression of genes responsible for virulence and biofilm formation. In Gram-positive bacteria, a similar system exists, often utilizing autoinducing peptides (AIPs).
Our proposed mechanism posits that 5-(Trifluoromethyl)benzoxazol-2(3H)-one competitively binds to the AHL-binding pocket of LuxR-type receptors, preventing the native AHL from binding and activating the receptor. This disruption of the signaling cascade would lead to the downregulation of QS-controlled genes, thereby attenuating bacterial virulence without exerting direct bactericidal pressure.
Comparative Analysis: 5-(Trifluoromethyl)benzoxazol-2(3H)-one vs. Alternative Quorum Sensing Inhibitors
To contextualize the potential of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, we will compare it to two well-established classes of quorum sensing inhibitors: Furanones and Acyl-Homoserine Lactone (AHL) Lactonases.
| Feature | 5-(Trifluoromethyl)benzoxazol-2(3H)-one (Hypothesized) | Furanones (e.g., C-30) | AHL Lactonases (e.g., AiiA) |
| Mechanism of Action | Competitive antagonist of LuxR-type receptors. | Promotes the degradation of LuxR-type receptors. | Enzymatic degradation of AHL signal molecules.[8] |
| Target Specificity | Potentially broad-spectrum against bacteria using LuxR-type QS systems. | Broad-spectrum against bacteria with LuxR-type receptors. | Specific to AHL-producing bacteria. |
| Mode of Inhibition | Reversible, competitive inhibition. | Irreversible inhibition through receptor degradation. | Catalytic inactivation of the signal. |
| Potential for Resistance | Lower selective pressure compared to bactericidal antibiotics. | Lower selective pressure. | Very low, as the enzyme is not essential for bacterial survival. |
| Source | Synthetic small molecule. | Natural product derivatives (from red algae) and synthetic analogs.[8] | Enzymatic (naturally occurring or recombinant). |
Experimental Validation: A Step-by-Step Guide to Cross-Validation
To rigorously validate the hypothesized anti-quorum sensing mechanism of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a multi-pronged experimental approach is essential. This section provides detailed protocols for key in vitro assays.
Anti-Biofilm Formation Assay
This assay quantitatively assesses the ability of the test compound to inhibit the formation of biofilms, a key QS-regulated phenotype.
Protocol:
-
Bacterial Strain Selection: Utilize a reporter strain of a relevant pathogen known for robust biofilm formation, such as Pseudomonas aeruginosa PAO1.
-
Preparation of Compound Stock Solutions: Dissolve 5-(Trifluoromethyl)benzoxazol-2(3H)-one and control QSIs (e.g., Furanone C-30) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, add a defined volume of bacterial culture in a suitable growth medium.
-
Add serial dilutions of the test compound and controls to the wells. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor).
-
Incubate the plate under conditions optimal for biofilm formation (e.g., 24-48 hours at 37°C).
-
-
Quantification of Biofilm:
-
After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer (e.g., PBS).
-
Stain the remaining adherent biofilm with a crystal violet solution.
-
After a brief incubation, wash away the excess stain.
-
Solubilize the stain bound to the biofilm using a solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance of the solubilized stain using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of biofilm formation).
Virulence Factor Production Assay (e.g., Pyocyanin Assay for P. aeruginosa)
This assay measures the inhibition of the production of a specific virulence factor that is under the control of quorum sensing.
Protocol:
-
Bacterial Culture: Grow P. aeruginosa PAO1 in a suitable medium in the presence of varying concentrations of 5-(Trifluoromethyl)benzoxazol-2(3H)-one and control compounds.
-
Extraction of Pyocyanin:
-
After a defined incubation period (e.g., 24 hours), centrifuge the bacterial cultures to pellet the cells.
-
Extract the pyocyanin from the supernatant using chloroform.
-
Re-extract the pyocyanin from the chloroform layer into an acidic solution (e.g., 0.2 M HCl), which will turn pink.
-
-
Quantification: Measure the absorbance of the pink solution at 520 nm.
-
Data Analysis: Normalize the pyocyanin production to bacterial growth (measured by optical density at 600 nm) to ensure the observed effect is not due to bactericidal activity. Calculate the percentage of inhibition of pyocyanin production.
Molecular Docking and Simulation
Computational methods can provide valuable insights into the potential binding of the compound to the target receptor.
Workflow:
-
Protein Structure Preparation: Obtain the 3D structure of a LuxR-type receptor (e.g., LasR from P. aeruginosa) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate the 3D structure of 5-(Trifluoromethyl)benzoxazol-2(3H)-one and the native AHL ligand.
-
Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the test compound within the ligand-binding pocket of the receptor.
-
Molecular Dynamics (MD) Simulation: Perform MD simulations to assess the stability of the predicted protein-ligand complex over time.
-
Analysis: Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the binding energy of the test compound to that of the native ligand.
Visualizing the Pathways
To better understand the proposed mechanism and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the validation of the anti-quorum sensing activity.
Conclusion and Future Directions
The exploration of 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a potential quorum sensing inhibitor represents a promising avenue for the development of novel anti-infective therapies. The experimental framework outlined in this guide provides a robust methodology for validating its mechanism of action and comparing its efficacy against existing alternatives. Future studies should expand to include a broader range of bacterial pathogens, investigate in vivo efficacy in animal models of infection, and explore potential synergistic effects when used in combination with traditional antibiotics. Through such rigorous and objective evaluation, we can advance our understanding of this promising compound and its potential to address the urgent threat of antimicrobial resistance.
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Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (n.d.). National Institutes of Health. Retrieved from [Link]
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Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. Retrieved from [Link]
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Mechanism of Quorum Sensing Inhibition: Inhibitors Involved and Their Mode of Action. (n.d.). ResearchGate. Retrieved from [Link]
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In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Retrieved from [Link]
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Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. (n.d.). National Institutes of Health. Retrieved from [Link]
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Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved from [Link]
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Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). National Institutes of Health. Retrieved from [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). PubMed Central. Retrieved from [Link]
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Benchmarking 5-(Trifluoromethyl)benzoxazol-2(3H)-one: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition
Abstract
This guide provides a comprehensive technical comparison of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a representative of the novel benzoxazolone class of inhibitors, against established inhibitors of soluble epoxide hydrolase (sEH). We present detailed experimental protocols for biochemical and cell-based assays, comparative analyses of inhibitory potency (IC₅₀), and discuss the underlying mechanism of action within the arachidonic acid signaling cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of anti-inflammatory and cardiovascular therapeutics.
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1] By inhibiting sEH, the endogenous levels of EETs can be stabilized, leading to beneficial vasodilatory, anti-inflammatory, and analgesic effects.[2][3] This has positioned sEH as a promising therapeutic target for a range of conditions including hypertension, vascular inflammation, and diabetic neuropathic pain.[2][4]
The landscape of sEH inhibitors is dominated by compounds featuring urea, amide, and carbamate pharmacophores, which have demonstrated high potency.[2] Recently, benzoxazolone derivatives have emerged as a new class of sEH inhibitors, showing significant potential.[5] This guide focuses on 5-(Trifluoromethyl)benzoxazol-2(3H)-one as a core scaffold for this class and benchmarks its inhibitory profile against well-characterized inhibitors.
The trifluoromethyl group is a common moiety in medicinal chemistry, known to enhance properties such as metabolic stability and binding affinity, making this particular benzoxazolone scaffold an interesting candidate for evaluation.[2]
The Arachidonic Acid Signaling Pathway and sEH
The metabolism of arachidonic acid is a central signaling pathway. One of its key branches is mediated by cytochrome P450 (CYP) epoxygenases, which produce the beneficial EETs. sEH acts as the primary catalyst for the hydrolysis of these EETs, thereby diminishing their protective effects. The inhibition of sEH shifts the balance towards higher EET concentrations, promoting anti-inflammatory and vasodilatory responses.
Caption: The role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade.
Comparative Inhibitors
For this benchmarking guide, we have selected two well-established sEH inhibitors that represent the potent urea-based class:
-
1-Cyclohexyl-3-dodecyl urea (CDU): A potent, well-characterized urea-based sEH inhibitor often used as a reference compound.[3]
-
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU): A highly potent and selective sEH inhibitor with demonstrated in vivo efficacy.[4]
These compounds will be compared against 5-(Trifluoromethyl)benzoxazol-2(3H)-one .
Experimental Design and Protocols
To ensure a robust and objective comparison, we will employ both biochemical and cell-based assays. The causality behind this choice is to first determine the direct inhibitory effect on the purified enzyme (biochemical assay) and then to assess the compound's activity in a more physiologically relevant cellular context (cell-based assay), which also provides insights into cell permeability.
Biochemical Assay: In Vitro sEH Inhibition
This assay directly measures the enzymatic activity of purified human recombinant sEH and its inhibition by the test compounds. A fluorometric method is employed for its high sensitivity and suitability for high-throughput screening.
Caption: Workflow for the in vitro biochemical sEH inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/ml BSA.
-
Human Recombinant sEH: Dilute to a final concentration of approximately 3 nM in assay buffer.
-
Test Compounds: Prepare a 10-point serial dilution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, CDU, and TPPU in DMSO, then dilute in assay buffer.
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) at a final concentration of 50 µM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the diluted human sEH enzyme.
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the PHOME substrate solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 330 nm and emission at 465 nm.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: sEH Activity in Live Cells
This assay measures the ability of the compounds to penetrate the cell membrane and inhibit intracellular sEH activity.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line with endogenous sEH expression (e.g., human vascular smooth muscle cells) in a 96-well plate until confluent.[3]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, CDU, and TPPU for a predetermined time (e.g., 2 hours).
-
-
sEH Activity Measurement:
-
Lyse the cells and measure the sEH activity in the cell lysates using the same fluorometric method described in the biochemical assay (Section 4.1).
-
Alternatively, for intact cells, a cell-permeable fluorogenic substrate can be used, with subsequent measurement of the fluorescent product in the cell culture medium.
-
Comparative Performance Data
The following table summarizes the inhibitory potency (IC₅₀) of 5-(Trifluoromethyl)benzoxazol-2(3H)-one in comparison to the established inhibitors, CDU and TPPU, based on the described experimental protocols.
| Compound | Chemical Structure | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| 5-(Trifluoromethyl)benzoxazol-2(3H)-one | Structure of the compound | [Experimental Value] | [Experimental Value] |
| CDU | Structure of CDU | [Reference Value, e.g., ~20 nM][3] | [Experimental Value] |
| TPPU | Structure of TPPU | [Reference Value, e.g., ~1-5 nM] | [Experimental Value] |
(Note: The IC₅₀ values for the test compound are placeholders for experimental data. Reference values for known inhibitors are provided for context.)
Interpretation and Discussion
The biochemical IC₅₀ value provides a direct measure of the compound's potency against the isolated enzyme. A lower value indicates higher potency. The benzoxazolone scaffold, as represented by 5-(Trifluoromethyl)benzoxazol-2(3H)-one, is expected to interact with the catalytic residues in the sEH active site. The urea-based inhibitors are known to form strong hydrogen bonds with key amino acids such as Asp335, Tyr383, and Tyr466 in the catalytic pocket.[2] Molecular modeling studies of benzoxazolone-urea derivatives suggest that the benzoxazolone moiety can act as a key pharmacophore, with the urea group forming crucial hydrogen bonds.[1][6][7]
The cellular IC₅₀ value provides insight into the compound's ability to cross the cell membrane and engage with the intracellular target. A significant difference between the biochemical and cellular IC₅₀ values may indicate issues with cell permeability or efflux.
By comparing the data, we can assess the relative performance of the novel benzoxazolone inhibitor. The presence of the trifluoromethyl group may contribute to enhanced potency and metabolic stability.[2]
Conclusion and Future Directions
This guide provides a framework for the systematic benchmarking of 5-(Trifluoromethyl)benzoxazol-2(3H)-one against established sEH inhibitors. The presented protocols for biochemical and cell-based assays offer a robust methodology for determining comparative potency. The benzoxazolone scaffold represents a promising new direction for the development of sEH inhibitors.
Future studies should expand on this work by:
-
Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to evaluate the in vivo efficacy and metabolic stability of promising benzoxazolone derivatives.
-
Performing selectivity profiling against other hydrolases and relevant off-targets.
-
Investigating the structure-activity relationship (SAR) of the benzoxazolone class to optimize potency and drug-like properties.
References
-
Lee, K. S. S., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. Available at: [Link]
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Lee, K. S. S., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. Available at: [Link]
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Shen, H. C. (2015). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, J. Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]
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Wang, D., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. European Journal of Medicinal Chemistry. Available at: [Link]
-
Davis, B. B., et al. (2002). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(Trifluoromethyl)benzoxazol-2(3H)-one
Handling novel chemical compounds is the cornerstone of discovery in pharmaceutical research. 5-(Trifluoromethyl)benzoxazol-2(3H)-one and its derivatives are valuable building blocks in medicinal chemistry, recognized for their role in developing new therapeutic agents.[1][2] The incorporation of a trifluoromethyl group can significantly alter a molecule's biological activity.[3][4] However, this structural novelty necessitates a rigorous and proactive approach to safety.
This guide provides a comprehensive, experience-driven framework for the safe handling of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As specific occupational exposure limits (OELs) are not established for many research chemicals, we will operate under the precautionary principle, ensuring the highest level of protection.[5] Our protocol is a self-validating system designed to protect you, your colleagues, and your research.
Foundational Hazard Analysis
Understanding the "why" behind a safety protocol is critical. While comprehensive toxicological data for 5-(Trifluoromethyl)benzoxazol-2(3H)-one may be limited, analysis of its structural class and available Safety Data Sheets (SDS) for similar benzoxazolone and trifluoromethylated compounds allows us to anticipate its hazard profile. The primary risks are associated with dermal contact, eye exposure, and inhalation of the powdered compound.[6][7][8]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale & Causality |
|---|---|---|
| Skin Sensitization, Category 1 | May cause an allergic skin reaction upon contact. | The benzoxazolone core is a known structural motif in compounds that can act as haptens, potentially triggering an immune response after initial contact. Repeated exposure increases the risk of developing allergic contact dermatitis. |
| Skin Irritation, Category 2 | Causes skin irritation.[7][8] | The chemical properties of the compound can disrupt the natural barrier of the skin, leading to localized inflammation, redness, and discomfort. |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation.[7][8] | Fine powders or accidental splashes can cause significant physical and chemical irritation to the delicate tissues of the eye, potentially leading to damage if not addressed immediately. |
| Acute Toxicity, Inhalation, Category 4 | Harmful if inhaled.[7] | Fine particulate matter can be easily inhaled, causing irritation to the respiratory tract.[8] The systemic effects after absorption through the lungs are not fully known, mandating the prevention of inhalation. |
| Acute Toxicity, Oral, Category 4 | Harmful if swallowed.[7][8] | Ingestion can lead to systemic toxicity. While less common in a lab setting, it can occur through hand-to-mouth contamination. |
The Core Directive: Mandatory PPE Ensemble
Your primary defense is a comprehensive and correctly worn PPE ensemble. Each component is selected to counteract a specific, identified hazard. Adherence to these standards is non-negotiable.
Table 2: Essential Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Justification for Selection |
|---|---|---|
| Hand Protection | Double Gloving: Wear two pairs of powder-free, chemical-resistant nitrile gloves.[9][10] The outer glove cuff should extend over the gown's cuff.[10] | Rationale: The primary risk is skin sensitization. Double gloving provides a robust barrier against accidental exposure. Nitrile offers good resistance to a broad range of chemicals. The powder-free specification prevents aerosolization of the compound, which can adhere to powder particles.[10][11] |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[7][11] | Rationale: Protects against airborne particles and accidental splashes that could cause serious eye irritation.[6][7][8] Goggles provide a seal around the eyes, which standard safety glasses do not. |
| Skin & Body Protection | A disposable, low-permeability laboratory gown with a solid front and tight-fitting knit cuffs.[10] This should be worn over long-sleeved clothing and closed-toe shoes.[6][12] | Rationale: Prevents contamination of personal clothing and minimizes skin exposure.[6] The tight cuffs and solid front are critical for creating a continuous barrier at the glove-gown interface.[10] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to control exposure.[6] If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[7] | Rationale: The compound is considered harmful if inhaled.[7] A fume hood is the primary engineering control to capture dust and aerosols at the source. A respirator serves as a necessary secondary defense. |
Operational Protocols: From Gowning to Disposal
Procedural discipline transforms PPE from mere equipment into an integrated safety system.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The guiding principle is "clean-to-clean" and "dirty-to-dirty."
Caption: Immediate First Aid for Exposure.
Decommissioning: Waste and PPE Disposal
Proper disposal is the final, critical step in the safety lifecycle.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and the lab gown, must be considered hazardous waste. After doffing, place them directly into a designated, sealed, and clearly labeled hazardous waste container. [6]* Chemical Waste: Dispose of the compound and any contaminated materials (e.g., weighing paper, pipette tips) in accordance with local, state, and federal regulations. [6][13]Do not allow the product to enter drains. [7][8]* Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. [6] By integrating this expert-driven PPE and handling protocol into your daily workflow, you build a resilient culture of safety. This approach not only protects you and your colleagues but also upholds the integrity of your invaluable research.
References
- Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone. Benchchem.
- SAFETY DATA SHEET - 5-(Trifluoromethyl)benzoxazol-2(3H)-one. Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Safety Data Sheet - 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. Angene Chemical.
- Safety Data Sheet - 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one. Fluorochem.
- Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.
- SAFETY DATA SHEET - 2-Methyl-5-(trifluoromethyl)benzoic acid. Fisher Scientific.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- SAFETY DATA SHEET - 2(3H)-Benzoxazolone, 5-chloro-. Fisher Scientific.
- 2-Ethyl-5-(trifluoroMethyl)
- 2-Methyl-5-(trifluoromethyl)
- SAFETY DATA SHEET - 6-Acetyl-2(3H)-benzoxazolone. Fisher Scientific.
- Overview of national occupational exposure limits for substances without a European occup
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016).
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). PubMed.
- 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid. BLDpharm.
- Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
